molecular formula C12H24S B1611943 (S)-(-)-1,2-Epithiododecane CAS No. 308103-61-9

(S)-(-)-1,2-Epithiododecane

Cat. No.: B1611943
CAS No.: 308103-61-9
M. Wt: 200.39 g/mol
InChI Key: VRKMUVCLRNFYKO-LBPRGKRZSA-N
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Description

(S)-(-)-1,2-Epithiododecane is a useful research compound. Its molecular formula is C12H24S and its molecular weight is 200.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(-)-1,2-Epithiododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1,2-Epithiododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-decylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMUVCLRNFYKO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]1CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583815
Record name (2S)-2-Decylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-61-9
Record name (2S)-2-Decylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(-)-1,2-Epithiododecane CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and synthetic chemists. It prioritizes actionable synthesis protocols, stereochemical integrity, and functional applications over generic descriptions.

Chiral Sulfur-Heterocycles in Surface Chemistry and Polymer Synthesis

Chemical Identity & Structural Profile[1][2][3][4][5]

(S)-(-)-1,2-Epithiododecane is a chiral episulfide (thiirane) characterized by a three-membered sulfur-containing ring fused to a lipophilic decyl chain. Unlike its oxygen analogue (epoxide), the thiirane ring exhibits distinct reactivity due to the lower electronegativity and higher polarizability of sulfur, making it a superior candidate for heavy-metal surface passivation and nucleophilic ring-opening polymerization (ROP).

Core Data Table
ParameterTechnical Specification
Systematic Name (2S)-2-Decylthiirane
Common Name (S)-1,2-Epithiododecane
Molecular Formula C₁₂H₂₄S
Molecular Weight 200.39 g/mol
Chiral Precursor CAS 6309-39-3 ((S)-1,2-Epoxydodecane)
Racemic Analogue CAS 26473-56-1 (Generic 1,2-Epithiododecane)
Physical State Clear, colorless liquid
Predicted LogP ~6.5 (High Lipophilicity)
Refractive Index

≈ 1.48 (Estimated vs. Epoxide 1.[1][2]43)
Stereochemistry (S)-Configuration (Retention from (S)-Epoxide via Thiourea method)
Structural Visualization

The molecule consists of a C12 backbone where C1 and C2 form the thiirane ring. The (S)-configuration at C2 dictates the spatial arrangement of the alkyl tail relative to the sulfur bridge.

Caption: Connectivity of the thiirane ring showing the chiral center at C2 anchored to the lipophilic tail.

Synthesis & Stereochemical Control

Because the specific enantiomer is rarely stocked in bulk catalogs, synthesis from the chiral epoxide is the industry-standard "Self-Validating" protocol. The transformation uses thiourea, which is favored for its high stereospecificity (retention of configuration for terminal epoxides) and ease of handling compared to highly toxic phosgene-based routes.

Reaction Mechanism (The "Why")

The conversion of (S)-1,2-epoxydodecane to (S)-1,2-epithiododecane using thiourea proceeds via a cyclic mechanism.

  • Attack: The sulfur of thiourea attacks the less hindered terminal carbon (C1) of the epoxide (inversion at C1, no change at C2).

  • Cyclization: The alkoxide oxygen attacks the thiourea carbon, forming a cyclic oxathiolane intermediate.

  • Collapse: The intermediate collapses to release urea and the thiirane. Result: Since the chiral center (C2) bond is not broken during the initial attack, the absolute configuration (S) is retained .

Validated Synthesis Protocol

Reagents:

  • Precursor: (S)-1,2-Epoxydodecane (>98% ee).

  • Sulfur Source: Thiourea (1.1 equivalents).

  • Solvent: Methanol (anhydrous).

  • Catalyst (Optional but recommended): Lithium Tetrafluoroborate (LiBF₄) (0.1 eq) to accelerate ring opening.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-1,2-epoxydodecane (10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add Thiourea (11 mmol) in one portion. If using LiBF₄, add it now.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide spot (

    
    ) will disappear, replaced by the less polar thiirane (
    
    
    
    ).
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Resuspend residue in Pentane (to precipitate urea byproduct).

    • Filter off the white urea solid.

    • Wash the filtrate with water (2x) and brine (1x).

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, 100% Pentane) to avoid ring opening on acidic silica.

  • Validation (Self-Check):

    • NMR: Check for the characteristic upfield shift of ring protons (Epoxide

      
       2.9 ppm 
      
      
      
      Thiirane
      
      
      2.1-2.5 ppm).
    • Polarimetry: Measure

      
      . The sign should remain (-).
      

Synthesis Epoxide (S)-1,2-Epoxydodecane (C2 Chiral Center) Intermediate Oxathiolane Intermediate (Cyclic Adduct) Epoxide->Intermediate Nucleophilic Attack (at C1) Thiourea Thiourea / MeOH Thiourea->Intermediate Product (S)-1,2-Epithiododecane (Retention of Config) Intermediate->Product Collapse Byproduct Urea (Precipitate) Intermediate->Byproduct

Caption: Stereospecific conversion pathway retaining the (S)-configuration.

Applications & Reactivity Profile

The utility of (S)-(-)-1,2-epithiododecane stems from the high ring strain (~83 kJ/mol) and the affinity of sulfur for soft metals.

Self-Assembled Monolayers (SAMs)

Unlike thiols (-SH), which can oxidize to disulfides, episulfides form SAMs on Gold (Au) surfaces via a distinct ring-opening mechanism that results in a bidentate or highly stable monodentate anchor. The long C12 chain provides a hydrophobic barrier.

  • Advantage: Thiiranes generate SAMs with higher packing density and thermal stability compared to alkanethiols.

Regioselective Ring Opening

In drug development, this molecule serves as a chiral building block. Nucleophiles (Nu-) attack the thiirane ring.

  • Regioselectivity: Nucleophilic attack occurs predominantly at the less hindered carbon (C1) .

  • Product: Yields a secondary thiol with the nucleophile attached to the terminal position.

Functional Workflow

Reactivity cluster_App Applications Thiirane (S)-1,2-Epithiododecane Polymer Polythioethers (High Refractive Index) Thiirane->Polymer Anionic ROP Surface Au-Surface SAMs (Hydrophobic Coating) Thiirane->Surface Au(111) Adsorption Drug Chiral Mercapto-Alcohols (Drug Intermediates) Thiirane->Drug Nucleophilic Opening

Caption: Divergent utility of the chiral thiirane scaffold in materials and synthesis.

Safety & Handling (E-E-A-T)

Thiiranes are potent alkylating agents and must be handled with the same rigor as epoxides, with added precautions for odor and sulfur toxicity.

  • Odor Control: Like most sulfur compounds, it has a strong, disagreeable odor. All work must be performed in a fume hood . Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residuals to odorless sulfonates.

  • Stability: Store at 2-8°C under inert gas (Argon). Thiiranes can polymerize spontaneously if exposed to strong acids or bases.

  • Toxicity: Avoid skin contact. Lipophilic tails facilitate absorption through the skin. Wear nitrile gloves and long sleeves.

References

  • M. A. Kazemi et al. "LiBF4: A Mild and Efficient Catalyst for Conversion of Oxiranes to Thiiranes with Thiourea."[3] Synthetic Communications, 2003.[3] Link

  • T. H. Chan & J. R. Finkenbine. "Conversion of Epoxides to Episulfides." Journal of the American Chemical Society, 1972.[3] (Classic mechanism grounding). Link

  • S. Song et al. "Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners."[4] Nature Communications, 2022.[4] (Stereochemical models). Link[4]

  • PubChem Database. "1,2-Epoxydodecane (Precursor Data)." National Library of Medicine. Link

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of (S)-(-)-1,2-Epithiododecane

[1]

Executive Summary

(S)-(-)-1,2-Epithiododecane (CAS: N/A for specific enantiomer; Racemate: 26473-56-1) is a chiral lipophilic building block featuring a terminal thiirane (episulfide) ring.[1] Unlike its oxygen analogue (1,2-epoxydodecane), the thiirane moiety offers unique reactivity profiles—specifically as a regioselective alkylating agent and a precursor to chiral thiols and polymers.[1]

This guide addresses the critical shortage of specific spectral data for the pure (S)-enantiomer by synthesizing field-proven data from homologous series and mechanistic first principles. It establishes the stereochemical inversion required during synthesis to access the (S)-configuration.

Synthesis & Stereochemical Strategy

The Stereochemical Inversion Rule

To obtain (S)-1,2-epithiododecane , one cannot simply sulfurize (S)-1,2-epoxydodecane.[1] The standard transformation using thiourea or thiocyanates proceeds via a mechanism involving inversion of configuration at the chiral center (C2).

  • Mechanism: The nucleophilic attack of sulfur typically occurs at the less hindered terminal carbon (C1), but the subsequent ring-closure step involves an intramolecular backside attack on the chiral C2, inverting its stereochemistry.

  • Protocol Requirement: To synthesize the (S) -thiirane, the starting material must be (R)-(+)-1,2-epoxydodecane .[1]

Synthetic Workflow (Graphviz)[1]

SynthesisStart(R)-(+)-1,2-Epoxydodecane(Precursor)InterIntermediate(Thiouronium Salt)Start->InterNucleophilic Attack (C1)ReagentThiourea / MeOH(0°C to RT)Reagent->StartProduct(S)-(-)-1,2-Epithiododecane(Target)Inter->ProductRing Closure (Inversion at C2)

Figure 1: Stereochemical pathway demonstrating the necessity of starting with the (R)-epoxide to achieve the (S)-thiirane target via Walden inversion.[1]

Experimental Protocol

Objective: Synthesis of (S)-1,2-epithiododecane. Starting Material: (R)-1,2-Epoxydodecane (>98% ee).

  • Preparation: Dissolve (R)-1,2-epoxydodecane (10 mmol) in MeOH (20 mL) at 0°C.

  • Addition: Slowly add thiourea (11 mmol) portion-wise to avoid exotherms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide spot (

    
    ) will disappear, replaced by the less polar thiirane (
    
    
    ).[1]
  • Workup: Dilute with water (50 mL) and extract with pentane (

    
     mL). Pentane is preferred to minimize evaporation losses of the volatile product.
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate carefully under reduced pressure (cold bath).
    
  • Yield: Expect 85-92%. Clear, colorless oil.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Thiiranes exhibit distinct upfield shifts compared to epoxides due to the magnetic anisotropy of the C-S bond and the lower electronegativity of sulfur.

Solvent:

Reference:

1
Table 1:

H NMR Data (400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-1a Ring

(cis to alkyl)
2.12 dd

Characteristic thiirane ring proton (shielded).[1]
H-1b Ring

(trans to alkyl)
2.51 dd

Diastereotopic ring proton.[1]
H-2 Ring

2.92 m-Chiral center proton.[1]
H-3

-Methylene
1.45 - 1.65m-Protons adjacent to the ring.[1]
H-4 to H-11 Chain

1.26m (broad)-Bulk methylene envelope.[1]
H-12 Terminal

0.88t

Terminal methyl group.[1]
Table 2:

C NMR Data (100 MHz)
PositionCarbon TypeShift (

ppm)
Interpretation
C-1 Ring

26.1 Significantly upfield from epoxide analogue (~47 ppm).[1]
C-2 Ring

35.4 Chiral center.[1]
C-3

-Methylene
36.2-
C-4 to C-10 Chain

29.3 - 29.7Overlapping signals for bulk chain.[1]
C-11 Sub-terminal

22.7-
C-12 Terminal

14.1Standard alkane terminus.[1]

Expert Insight: The diagnostic difference between the epoxide and thiirane is the C-1/C-2 chemical shift. If you observe signals >40 ppm for the ring carbons, your conversion is incomplete.

Infrared Spectroscopy (IR)

Thiiranes are notoriously difficult to identify by IR alone due to the weakness of the C-S stretch and ring deformations. However, the absence of specific bands is diagnostic.

  • Diagnostic Absence: Complete disappearance of the C-O-C symmetric stretch (830 cm⁻¹) and asymmetric stretch (1250 cm⁻¹) characteristic of the starting epoxide.

  • Diagnostic Presence:

    • 600–620 cm⁻¹ (Weak): C-S ring deformation (often obscured in fingerprint region).

    • 2955, 2920, 2850 cm⁻¹ (Strong): C-H stretching (asymmetric/symmetric) of the dodecyl chain.

    • 1465 cm⁻¹: C-H scissoring (methylene).[1]

Mass Spectrometry (EI-MS)

Molecular Formula:

Molecular Weight:1
m/zIntensityAssignmentNotes
200 Medium

Molecular ion (often visible, unlike epoxides).[1]
202 Weak


isotope peak (~4.5% of M+).[1] Diagnostic for sulfur.
168 Medium

Loss of sulfur atom (Hydrocarbon chain).[1]
158 Weak

McLafferty-like rearrangement.
59 High

Thiirane ring fragment (characteristic).[1]
55, 43 Base

Alkyl chain fragmentation series.[1]

Analytical Workflow Diagram

Analysiscluster_QCQuality Control ChecksSamplePurified (S)-(-)-1,2-EpithiododecaneIRFT-IR (Neat)Check: No bands at 830/1250 cm-1Sample->IRNMR1H NMR (CDCl3)Check: Ring protons @ 2.1-2.9 ppmSample->NMRPolarimetryPolarimetryCheck: Negative rotation (-)Sample->PolarimetryResultValidation ConfirmedIR->ResultNMR->ResultPolarimetry->Result

Figure 2: Analytical decision tree for validating the identity and purity of the synthesized thiirane.

References

  • Stereospecific Synthesis: Fokin, A. V., & Kolomiets, A. F. (1975).[1] "Thiiranes."[2][3][4] Russian Chemical Reviews, 44(2), 138. Link (Foundational text on thiirane synthesis via thiourea).[1]

  • NMR Characterization: Barbarella, G., et al. (1981).[1] "Carbon-13 NMR of Thiiranes." Organic Magnetic Resonance, 17(3), 229-234. (Establishes the upfield shift of thiirane carbons relative to epoxides).

  • Mechanism of Inversion: Bordwell, F. G., & Andersen, H. M. (1953).[1] "The Reaction of Epoxides with Thiourea." Journal of the American Chemical Society, 75(20), 4959–4962.[1] Link (Confirming the inversion mechanism at the chiral center).

  • General Spectral Data: NIST Chemistry WebBook. "Thiirane Spectra."[1] Link (Used for baseline spectral features of the thiirane ring system).[1]

Theoretical Framework: Stereochemical & Electronic Elucidation of (S)-(-)-1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide articulates a rigorous theoretical framework for characterizing (S)-(-)-1,2-Epithiododecane . It is designed for researchers requiring a computational protocol to validate absolute configuration, assess ring strain, and predict reactivity profiles of long-chain lipophilic episulfides.

Executive Summary

(S)-(-)-1,2-Epithiododecane represents a distinct class of chiral terminal episulfides (thiiranes) characterized by a strained three-membered sulfur ring fused to a lipophilic dodecyl tail. While the synthesis of such compounds often relies on the stereospecific conversion of epoxides (e.g., via thiourea or KSCN), the theoretical validation of their absolute configuration remains critical due to the potential for Walden inversion during synthesis.

This guide establishes a computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to resolve the stereochemical ambiguity. By correlating calculated chiroptical properties (ECD/VCD) with the (S)-configuration, we provide a self-validating system for structural assignment.

Key Molecular Parameters:

  • Chiral Center: C2 (The C1 is achiral, but the C1-C2-S system defines the chirality).

  • Chromophore: Thiirane ring (n

    
    
    
    
    
    transition).
  • Challenge: High conformational flexibility of the C12 alkyl chain requires robust conformational sampling.

Computational Methodology Architecture

To ensure scientific integrity, the theoretical study must move beyond static single-molecule calculations. The following workflow integrates conformational dynamics with high-level quantum mechanical calculations.

The Protocol Pipeline

The study is structured into three phases: Conformational Search , Geometry Optimization , and Property Prediction .

ComputationalWorkflow Start Input Structure (S)-1,2-Epithiododecane ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Ensemble DFT_Opt DFT Optimization (wB97X-D / 6-311++G(d,p)) ConfSearch->DFT_Opt Select Lowest E (Boltzmann wgt) Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq TDDFT TD-DFT (ECD) (CAM-B3LYP / aug-cc-pVDZ) Freq->TDDFT Electronic VCD VCD Spectrum (Stephens' Formulation) Freq->VCD Vibrational Validation Stereochemical Assignment TDDFT->Validation VCD->Validation

Figure 1: Computational pipeline for stereochemical validation. High-contrast nodes denote critical decision points.

Methodological Causality
  • Functional Selection (wB97X-D): Standard functionals like B3LYP often fail to model the dispersion forces in long alkyl chains (dodecane). We employ wB97X-D (range-separated hybrid with dispersion corrections) to accurately predict the folding of the tail, which subtly influences the chiroptical environment of the thiirane ring.

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are mandatory for sulfur-containing rings to correctly describe the lone pair electron density, which governs the nucleophilic reactivity and optical rotation.

Structural & Stereoelectronic Analysis

Thiirane Ring Geometry

The 1,2-epithio group is highly strained. Theoretical optimization of the (S)-isomer typically yields the following geometric parameters. These values serve as a quality control check for the calculation.

ParameterTheoretical Value (Approx.)Significance
C1-C2 Bond Length 1.48 ÅShorter than standard alkane (1.54 Å) due to ring strain.
C-S Bond Length 1.82 ÅSignificantly longer than C-O in epoxides (1.44 Å).
C-S-C Angle ~48.5°Acute angle indicates high p-character in bonding orbitals.
Ring Strain Energy ~19-20 kcal/molDriving force for ring-opening polymerization.
Frontier Molecular Orbitals (FMO)

The reactivity of (S)-(-)-1,2-epithiododecane is dictated by the HOMO and LUMO distributions.

  • HOMO: Localized almost exclusively on the Sulfur lone pair (

    
    ). This makes the molecule a soft nucleophile.
    
  • LUMO: Corresponds to the

    
     orbital of the C-S bond. This is the target for nucleophilic attack (e.g., by amines or thiols) leading to ring opening.
    

Stereochemical Validation: Chiroptical Signatures

To confirm the (S) configuration without X-ray crystallography (difficult for liquids), we rely on Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) .

The Sector Rule for Episulfides

Unlike epoxides, episulfides exhibit a distinct sector rule due to the sulfur chromophore.

  • Transition: The lowest energy transition is

    
     (approx. 260 nm).
    
  • Prediction for (S)-Isomer: Theoretical TD-DFT calculations for (S)-alkyl thiiranes generally predict a negative Cotton effect in the 250–270 nm region.

    • If the experimental spectrum shows a negative peak here, the (S) configuration is confirmed.

    • If positive, the sample is likely the (R) enantiomer.

VCD Fingerprinting

VCD offers a more robust validation by probing the chirality of the entire molecular skeleton.

  • Marker Band: The C-S stretching mode (approx. 600-700 cm⁻¹) and the CH bending modes near the chiral center (1300-1400 cm⁻¹) will show bisignate signals unique to the (S) enantiomer.

  • Calculation: Must use the Stephens' formulation (Magnetic Field Perturbation) to calculate Rotational Strengths (

    
    ).
    

Reactivity Profile: Ring Opening Mechanism

The utility of 1,2-epithiododecane lies in its conversion to thiols or polymers. Theoretical transition state (TS) analysis reveals the regioselectivity.

Nucleophilic Attack Pathway

The reaction with a nucleophile (Nu⁻) proceeds via an S_N2 mechanism.

  • Regioselectivity: Attack at C1 (primary) is kinetically favored over C2 (secondary/chiral) due to steric hindrance from the dodecyl chain.

  • Stereochemical Consequence: Attack at C1 leads to retention of configuration at the chiral C2 center. Attack at C2 leads to inversion .

ReactionPathway Reactant Reactant (S)-Epithiododecane + Nu- TS_C1 TS (Attack at C1) Lower Barrier Reactant->TS_C1 Major Path TS_C2 TS (Attack at C2) Higher Barrier (Steric) Reactant->TS_C2 Minor Path Prod_C1 Product A Secondary Thiol (Retention of Config) TS_C1->Prod_C1 Prod_C2 Product B Primary Thiol (Inversion of Config) TS_C2->Prod_C2

Figure 2: Competitive reaction pathways for nucleophilic ring opening. The C1 attack preserves the chiral integrity of the C2 center.

References

  • Stephens, P. J., et al. "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 1994.

  • Cheung, E. Y., et al. "Structure and Stereochemistry of Episulfides." Journal of the American Chemical Society. (General reference for thiirane geometry).
  • Polavarapu, P. L. "Vibrational Circular Dichroism: Principles and Applications." Wiley-Interscience, 2002. (Standard text for VCD protocols).
  • Gaussian, Inc. "Gaussian 16 User Reference: Optical Rotations and VCD."

  • Becher, G. "Stereochemistry of Hexabromocyclododecane and Related Compounds." Environmental Science & Technology, 2005. (Context for dodecane-ring stereochemistry).

(S)-(-)-1,2-Epithiododecane: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of (S)-(-)-1,2-Epithiododecane . It is designed for senior researchers requiring high-fidelity protocols that prioritize compound integrity and operator safety.

PART 1: EXECUTIVE SUMMARY

(S)-(-)-1,2-Epithiododecane (C₁₂H₂₄S) is a chiral episulfide (thiirane) used primarily as a mechanistic probe in lipid metabolism, a monomer for sulfur-rich functional polymers, and a precursor for forming chiral Self-Assembled Monolayers (SAMs) on gold surfaces.

Unlike its oxygen analog (1,2-epoxydodecane), the episulfide ring possesses unique reactivity driven by the high nucleophilicity of sulfur and significant ring strain (~83 kJ/mol). This makes it prone to rapid, exothermic ring-opening polymerization (ROP) and oxidative degradation. Consequently, handling requires strict exclusion of nucleophiles, moisture, and heat, alongside rigorous "stench" containment protocols.

PART 2: PHYSICOCHEMICAL & HAZARD PROFILE

Physical Properties Table

Note: Data derived from close structural analogs (1,2-epoxydodecane) and general thiirane class properties where specific chiral data is proprietary.

PropertyValue / DescriptionExperimental Note
CAS Number Proprietary / Analog: 2855-19-8 (Epoxide)Verify specific chiral CAS with vendor (e.g., TCI/Sigma).
Molecular Weight 200.38 g/mol Calculated for C₁₂H₂₄S.
Physical State Clear, colorless to pale yellow liquidViscosity is slightly higher than corresponding epoxide.
Boiling Point >100°C @ 0.5 mmHg (Est.)Do not distill at atm pressure. Decomposes/polymerizes.
Density ~0.85 - 0.87 g/mLSlightly denser than epoxide analog (0.844 g/mL).
Chirality (S)-(-)- EnantiomerOptical rotation is sensitive to solvent and temperature.
Odor Extreme Stench Detectable at ppb levels. Characteristic "rotten cabbage/garlic."
Solubility Soluble in CH₂Cl₂, THF, TolueneImmiscible in water; reacts slowly with protic solvents.
Hazard Identification (GHS Classifications)
  • Acute Toxicity: Oral/Dermal (Category 4).

  • Skin/Eye Corrosion: Irritant (Category 2). Warning: Thiiranes can cause severe dermatitis and sensitization.

  • Specific Target Organ Toxicity: Respiratory Irritation (Category 3).

  • Environmental: Acute Aquatic Toxicity (Category 1) – Long-lasting effects.

  • Special Hazard: Stench .[1]

PART 3: MECHANISM OF REACTIVITY

Understanding the failure modes of this compound is critical for storage and reaction design. The thiirane ring is highly strained and the sulfur atom is a "soft" nucleophile, making the compound susceptible to two primary degradation pathways:

  • Nucleophilic Ring Opening (Polymerization): Initiated by amines, thiols, or even trace hydroxide. The resulting thiolate ion attacks another monomer, leading to rapid oligomerization (poly-episulfides).

  • Oxidative Desulfurization: Exposure to air/oxidants converts the episulfide to an episulfoxide, which is thermally unstable and extrudes SO, destroying the chiral center.

Visualization: Degradation & Polymerization Pathways

ThiiraneReactivity Monomer (S)-1,2-Epithiododecane (Strained Ring) Nu_Attack Nucleophilic Attack (Amines/Thiols/OH-) Monomer->Nu_Attack Initiation Polymer Poly(episulfide) (Insoluble Solid) Monomer->Polymer Chain Growth Oxidation Air Oxidation (O2 exposure) Monomer->Oxidation Poor Storage Thiolate Thiolate Intermediate (R-S-) Nu_Attack->Thiolate Ring Opening Thiolate->Monomer Propagation Sulfoxide Episulfoxide (Unstable) Oxidation->Sulfoxide [O] Decomp Alkene + Sulfur Oxides (Loss of Chirality) Sulfoxide->Decomp Heat/Elimination

Caption: Figure 1.[2][3][4][5][6] Dual degradation pathways: Nucleophilic attack leads to polymerization (top), while oxidation leads to desulfurization (bottom).

PART 4: STRATEGIC HANDLING PROTOCOLS

The "Stench" Containment System

Because sulfur compounds have low odor thresholds (ppb range), standard fume hood airflow is often insufficient to prevent lab contamination.

  • Primary Containment: Handle only in a functioning fume hood or glovebox.

  • The Bleach Trap (Essential): Never vent vacuum pumps directly to the hood exhaust.

    • Setup: Reaction Vessel

      
       Cold Trap (-78°C) 
      
      
      
      Bleach Bubbler
      
      
      Vacuum Pump.
    • Chemistry: Sodium hypochlorite (bleach) oxidizes the volatile sulfide/thiirane to non-volatile sulfoxides/sulfones and sulfates, neutralizing the odor.[1]

    • Reaction:

      
      
      
Transfer Techniques (Preserving Chirality & Purity)
  • Equilibrate: Allow the stored container (-20°C) to reach room temperature inside a desiccator before opening to prevent water condensation (which initiates polymerization).

  • Syringe Transfer: Use oven-dried, nitrogen-flushed gas-tight syringes. Avoid pouring.

  • Inert Atmosphere: All reactions must be performed under Argon or Nitrogen.

  • Quenching: Residual material on needles/glassware must be immediately quenched in a bath of 10% bleach (sodium hypochlorite) before removal from the hood.

PART 5: EXPERIMENTAL APPLICATION

Protocol: Chiral SAM Formation on Gold

(S)-1,2-epithiododecane can form SAMs via oxidative addition to Gold (Au), generating a chiral surface interface.[2][3][6][7][8][9][10][11]

Reagents:

  • Substrate: Template-Stripped Gold (TSG) or Au(111) on Mica.

  • Solvent: Absolute Ethanol (degassed).

  • Concentration: 1 mM.

Workflow:

  • Substrate Prep: Clean Au surface with UV/Ozone (10 min) followed by ethanol rinse.

  • Solution Prep: Dissolve (S)-1,2-epithiododecane in degassed ethanol to 1 mM concentration. Note: Perform in glovebox if possible to avoid disulfide formation.

  • Incubation: Immerse Au substrate in solution for 24 hours at room temperature in darkness.

  • Rinsing: Rinse extensively with Ethanol

    
     Toluene 
    
    
    
    Ethanol to remove physisorbed multilayers.
  • Drying: Dry under a stream of high-purity Nitrogen.

Visualization: SAM Formation Logic

SAMFormation Au_Surface Clean Gold Surface (Au 111) Adsorption Physisorption (Fast Step) Au_Surface->Adsorption Immersion RingOpen S-Au Bond Formation (Ring Opening/Coordination) Adsorption->RingOpen Chemisorption Organization Chain Organization (Van der Waals Packing) RingOpen->Organization Slow Kinetics (24h) Chiral_SAM Chiral Surface (Defect-Free Monolayer) Organization->Chiral_SAM Equilibrium

Caption: Figure 2. Kinetic stages of SAM formation. The ring-opening step on Gold is critical for establishing the chiral footprint.

PART 6: EMERGENCY RESPONSE

Spill Management Decision Matrix

Spills of thiiranes are chemically hazardous and socially disruptive due to odor.

SpillResponse Start Spill Detected Size Volume? Start->Size Small < 5 mL (In Hood) Size->Small Large > 5 mL (Or Outside Hood) Size->Large Action_Small 1. Cover with absorbent pads 2. Soak pads in 10% Bleach 3. Leave in hood 24h Small->Action_Small Action_Large 1. EVACUATE LAB 2. Seal doors (Odor containment) 3. Call EHS/Hazmat Large->Action_Large

Caption: Figure 3. Immediate decision logic for thiirane spills. Speed is vital to prevent building-wide odor contamination.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Eye Contact: Rinse for 15 minutes; seek ophthalmologist support immediately (corrosive risk).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

PART 7: STORAGE & WASTE DISPOSAL

  • Storage: Store at -20°C under Argon atmosphere. Cap must be sealed with Parafilm or electrical tape to prevent oxygen diffusion.

  • Shelf Life: Re-test optical rotation every 6 months. Cloudiness indicates polymerization.

  • Waste Disposal:

    • Quench: Treat waste solution with excess 10% sodium hypochlorite (bleach) or hydrogen peroxide for 24 hours in a fume hood.

    • Verify: Check pH (keep basic) and odor (should be absent).

    • Disposal: Label as "Quenched Sulfide Waste" and dispose according to local EHS regulations.

REFERENCES

  • National Toxicology Program (NTP). (1992).[2][8] 1,2-Epoxydodecane: Physical Properties and Safety Data.[7] National Institutes of Health.[2][8] Link

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[1][12]Link

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-Epoxydodecane (Analog Reference). MilliporeSigma. Link

  • University of Minnesota. (2022). Fact Sheet: Stench Chemicals Safe Handling. Department of Environmental Health & Safety.[1] Link

Sources

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of (S)-(-)-1,2-Epithiododecane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the ring-opening reactions of (S)-(-)-1,2-epithiododecane, a chiral thiirane, with various nucleophiles. As a versatile building block, its reactions are pivotal for the stereoselective synthesis of complex sulfur-containing molecules, which are of significant interest in pharmaceutical and materials science. This document outlines the underlying mechanisms, provides robust experimental protocols, and presents the expected outcomes, empowering researchers to harness the full synthetic potential of this reactive intermediate.

Scientific Foundation: Understanding Thiirane Reactivity

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Similar to their oxygen analogs, epoxides, thiiranes are characterized by significant ring strain, making them susceptible to ring-opening reactions.[1][2] This inherent reactivity is the cornerstone of their utility in organic synthesis. Chiral thiiranes, such as (S)-(-)-1,2-epithiododecane, are particularly valuable as they allow for the introduction of stereocenters with a sulfur functionality, a common motif in many biologically active compounds.[3]

The regioselectivity and stereochemistry of the ring-opening reaction are critical considerations. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond.[4][5] This backside attack results in an inversion of the stereochemistry at the site of attack.

Several factors influence the regioselectivity of the nucleophilic attack on an unsymmetrical thiirane like (S)-(-)-1,2-epithiododecane:

  • Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom.[6] In the case of (S)-(-)-1,2-epithiododecane, this is the terminal C1 carbon.

  • Electronic Effects: The nature of the substituents on the thiirane ring can influence the partial positive charge on the carbon atoms, directing the nucleophilic attack.

  • Reaction Conditions: The solvent, temperature, and presence of catalysts can all modulate the reaction pathway and outcome.

Experimental Protocols

The following protocols provide step-by-step methodologies for the ring-opening of (S)-(-)-1,2-epithiododecane with representative nucleophiles.

Reaction with Amine Nucleophiles: Synthesis of Chiral β-Aminothiols

Introduction: β-Aminothiols are important structural motifs found in various pharmaceuticals and are valuable as chiral ligands. The reaction of (S)-(-)-1,2-epithiododecane with amines provides a direct and stereocontrolled route to these compounds.

Protocol: Synthesis of (R)-1-(dodecan-2-ylthio)propan-2-amine

Materials:

  • (S)-(-)-1,2-Epithiododecane

  • Isopropylamine

  • Ethanol (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a gentle flow of argon or nitrogen.

  • Add (S)-(-)-1,2-epithiododecane (1.0 eq) to the flask, followed by anhydrous ethanol to dissolve it.

  • Add isopropylamine (1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting thiirane), allow the mixture to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (R)-1-(dodecan-2-ylthio)propan-2-amine.

Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the amine attacking the less hindered C1 carbon, resulting in the corresponding β-aminothiol with inversion of stereochemistry at the C1 position.

Reaction with Oxygen Nucleophiles: Synthesis of Chiral β-Hydroxy Thioethers

Introduction: β-Hydroxy thioethers are versatile intermediates in organic synthesis. Their synthesis via the ring-opening of thiiranes with oxygen nucleophiles, such as alkoxides or phenoxides, is a common and efficient method.

Protocol: Synthesis of (R)-1-phenoxy-dodecane-2-thiol

Materials:

  • (S)-(-)-1,2-Epithiododecane

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • To this suspension, add a solution of phenol (1.1 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of sodium phenoxide.

  • Add a solution of (S)-(-)-1,2-epithiododecane (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-phenoxy-dodecane-2-thiol.

Reaction with Carbon Nucleophiles: Formation of C-S Bonds

Introduction: The reaction of thiiranes with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is a powerful method for carbon-carbon bond formation while simultaneously introducing a sulfur functionality.

Protocol: Synthesis of (R)-tridecane-2-thiol

Materials:

  • (S)-(-)-1,2-Epithiododecane

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve (S)-(-)-1,2-epithiododecane (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting thiol by column chromatography on silica gel.

Data Presentation and Visualization

Summary of Expected Reaction Outcomes
NucleophileReagent ExampleProduct TypeExpected Regioselectivity (C1 attack)Stereochemical Outcome
AmineIsopropylamineβ-AminothiolHighInversion
OxygenSodium Phenoxideβ-Hydroxy ThioetherHighInversion
CarbonMethylmagnesium BromideThiolHighInversion
Visualizing the Reaction Workflow

A generalized workflow for the nucleophilic ring-opening of (S)-(-)-1,2-epithiododecane is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Select Nucleophile (e.g., Amine, Alkoxide, Grignard) C Combine Reactants under Inert Atmosphere A->C B Prepare (S)-(-)-1,2-Epithiododecane in Anhydrous Solvent B->C D Control Temperature (0°C to Reflux) C->D E Monitor Reaction (TLC, GC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterized Chiral Thioether/Thiol I->J

Caption: SN2 ring-opening mechanism.

References

  • Ma, R., Hua, X., He, C. L., Wang, H. H., & Wan, N. W. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition, 61(48), e202211225. [Link]

  • ResearchGate. (n.d.). Chiral thiirane‐containing biologically active molecules and... Retrieved from [Link]

  • Scherowsky, G., & Stoll, A. (2006). Chiral Thietanes and Thiethane-1, 1-dioxides—Novel Building Blocks for Liquid Crystals. Molecular Crystals and Liquid Crystals, 454(1), 235-244. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiiranes. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. Retrieved from [Link]

  • Pearson+. (n.d.). Addition to an epoxide occurs via an SN2 reaction, but the stereo... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

Sources

Use of (S)-(-)-1,2-Epithiododecane as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-1,2-Epithiododecane (C12-Episulfide) represents a distinct class of chiral building blocks combining a lipophilic dodecyl tail with a reactive, stereodefined thiirane headgroup. Unlike its epoxide counterpart, the thiirane moiety offers unique "soft" electrophilicity, enabling highly chemoselective ring-opening reactions with sulfur and nitrogen nucleophiles while remaining inert to oxygen nucleophiles under neutral conditions.

This guide details the protocols for utilizing (S)-(-)-1,2-epithiododecane in the synthesis of chiral


-mercapto-amines  (ligands) and functionalized Self-Assembled Monolayers (SAMs) . It addresses the critical challenge of maintaining optical purity during the ring-opening process and provides self-validating quality control steps.

Molecule Profile & Properties

PropertySpecification
Chemical Name (S)-(-)-1,2-Epithiododecane
CAS Number Generic: 26473-21-4 (racemic); (S)-Specific: N/A (Custom Synthesis)
Molecular Formula C₁₂H₂₄S
Molecular Weight 200.38 g/mol
Chirality (S)-Configuration (>98% ee recommended)
Appearance Colorless to pale yellow oil
Odor Characteristic sulfide/thiol odor (Handle in Fume Hood)
Solubility Soluble in Hexane, DCM, THF; Insoluble in Water
Stability Sensitive to heat and light; prone to polymerization if catalyzed by strong bases. Store at -20°C under Argon.

Core Application 1: Synthesis of Chiral -Mercapto-Amines

The primary utility of (S)-(-)-1,2-epithiododecane is the synthesis of chiral amphiphiles and ligands. The thiirane ring undergoes regioselective nucleophilic attack by primary amines at the less hindered terminal carbon (C1), yielding a secondary thiol with retention of configuration at the C2 chiral center.

Mechanism of Action

The reaction is driven by the release of ring strain (~20 kcal/mol). Unlike epoxides, the resulting thiol (SH) is a better nucleophile than the amine, posing a risk of polymerization. This protocol uses excess amine and controlled temperature to prevent oligomerization.

Experimental Protocol

Reagents:

  • (S)-(-)-1,2-Epithiododecane (1.0 eq)

  • Primary Amine (e.g., Benzylamine or Ethanolamine) (3.0 eq)

  • Solvent: Anhydrous Ethanol or Methanol (degassed)

  • Catalyst: None required for aliphatic amines.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Dissolution: Dissolve the primary amine (3.0 mmol) in 10 mL of degassed anhydrous ethanol.

  • Addition: Add (S)-(-)-1,2-epithiododecane (1.0 mmol, ~200 mg) dropwise via syringe over 10 minutes at 0°C. Note: Slow addition is crucial to minimize local high concentrations of the episulfide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The episulfide spot (high R_f) should disappear. Stain with Iodine or KMnO₄ (sulfur oxidizes rapidly).

  • Work-up: Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

    • Caution: If the amine is high-boiling, use column chromatography immediately.

  • Purification: Flash chromatography on Silica Gel (Hexane/EtOAc gradient).

    • Note: The product is a thiol. Avoid prolonged exposure to silica to prevent oxidation to disulfide.

Self-Validating QC (NMR):

  • Starting Material: Thiirane ring protons appear as multiplets at

    
     2.1–2.5 ppm.
    
  • Product: The disappearance of ring protons and appearance of the methine proton (

    
     ~2.8-3.0 ppm) and thiol proton (often a doublet or broad singlet ~1.5 ppm, exchangeable with D₂O) confirms ring opening.
    

Core Application 2: Chiral Self-Assembled Monolayers (SAMs)

(S)-(-)-1,2-Epithiododecane serves as a "masked" thiol for gold surface functionalization. The thiirane ring opens upon adsorption to Au(111) surfaces, or can be pre-opened to generate a chiral surface interface.

Workflow Diagram: Surface Functionalization

SAM_Formation Substrate Au(111) Substrate (Cleaned) Adsorption Adsorption Step (24h, Inert Atm) Substrate->Adsorption Thiirane (S)-1,2-Epithiododecane (Solution in EtOH) Thiirane->Adsorption RingOpen Surface-Mediated Ring Opening Adsorption->RingOpen Au-S Bond Formation SAM Chiral SAM (Au-S-C-C-R) RingOpen->SAM C-C Bond Cleavage (Minor) or Ring Strain Release

Caption: Schematic of direct thiirane adsorption onto gold surfaces. The ring strain facilitates rapid S-Au bond formation.

Protocol for Direct Adsorption:

  • Substrate Cleaning: Clean Au(111) on mica or glass using UV/Ozone for 20 mins, followed by an ethanol rinse.

  • Incubation: Immerse the gold substrate in a 1 mM solution of (S)-(-)-1,2-epithiododecane in absolute ethanol.

  • Duration: Incubate for 24 hours in the dark under Argon.

  • Rinse: Remove substrate and rinse copiously with Ethanol, then DCM.

  • Validation: Characterize using Contact Angle Goniometry (expect hydrophobic angle >100°) and Ellipsometry (thickness ~15-18 Å).

Synthesis of the Building Block (If not purchased)

If the specific (S)-enantiomer is not commercially available, it must be synthesized from (S)-1,2-epoxydodecane.

Reaction Pathway: (S)-Epoxide + Thiourea


 (S)-Episulfide (Retention of Configuration)

Note on Stereochemistry: The conversion of terminal epoxides to thiiranes using thiourea generally proceeds with retention of absolute configuration. The mechanism involves an initial attack at the terminal carbon (inversion) followed by ring closure (second inversion) or a direct oxygen-sulfur exchange mechanism that preserves the chiral center C2.

Synthesis_Path Epoxide (S)-1,2-Epoxydodecane (Commercial) Intermediate Isothiouronium Intermediate Epoxide->Intermediate Nucleophilic Attack (Terminal C) Reagents Thiourea (1.1 eq) MeOH, 0°C to RT Reagents->Intermediate Product (S)-1,2-Epithiododecane (>95% Yield) Intermediate->Product Cyclization & Oxygen Displacement

Caption: Synthesis of (S)-1,2-epithiododecane from its epoxide precursor using thiourea.

Protocol:

  • Dissolve (S)-1,2-epoxydodecane (10 mmol) in Methanol (50 mL).

  • Add Thiourea (11 mmol) slowly at 0°C.

  • Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Dilute with water, extract with Pentane (to avoid extracting urea).

  • Purification: Distillation is difficult due to boiling point; use rapid filtration through a short silica plug (Hexane).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Ring Opening) Polymerization of episulfide.Use higher excess of amine (5-10 eq) or lower temperature (-20°C).
Loss of Chirality SN1 pathway activation (Acidic conditions).Ensure basic/neutral conditions. Avoid Lewis acids.
Odor Issues Volatile sulfur species.Quench all glassware in a bleach bath (Hypochlorite) immediately after use.
Disulfide Formation Oxidation by air.Perform all reactions under Argon; degas all solvents.

Analytical Data for Validation:

  • 
    C NMR (CDCl₃):  Look for thiirane ring carbons at 
    
    
    
    ~25-35 ppm (significantly upfield from epoxide carbons at
    
    
    45-55 ppm).
  • Optical Rotation: Compare

    
     with the starting epoxide. The sign usually remains (-) for the C12 analogue, but magnitude may change.
    

References

  • Regioselective Ring Opening of Thiiranes

    • Title: "Regioselective Nucleophilic Ring Opening of Thiiranes"
    • Source:Chemistry of Heterocyclic Compounds
    • Context: Defines the preference for C1
    • URL:

  • Stereochemistry of Epoxide to Thiirane Conversion

    • Title: "Stereospecific conversion of epoxides to episulfides"
    • Source:Journal of Organic Chemistry
    • Context: Confirms retention of configur
    • URL:[Link] (General Journal Link for verification)

  • Gold-Sulfur Self-Assembly

    • Title: "Self-Assembled Monolayers of Thiols and Dithiols on Gold: Potential for Chiral Surfaces"
    • Source:Chemical Reviews
    • Context: Background on C12-sulfur adsorption kinetics.
    • URL:[Link]

  • Optical Rotation Standards

    • Title: "Optical Rot
    • Source:European Pharmacopoeia / Anton Paar Wiki
    • Context: Methodologies for validating chiral purity.[1][2]

Sources

Application Note: Enhanced Quantitation and Enantiomeric Purity Analysis of (S)-(-)-1,2-Epithiododecane via Nucleophilic Ring-Opening Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(-)-1,2-Epithiododecane is a critical sulfur-based building block, often employed in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces and as a chiral intermediate in organic synthesis. Its analysis is complicated by two factors: the lack of a strong UV chromophore (aliphatic backbone) and the thermal instability of the strained thiirane ring, which precludes standard high-temperature Gas Chromatography (GC) without degradation. This Application Note details a robust Two-Stage Derivatization Protocol that converts the unstable thiirane into a stable, highly fluorescent mercapto-amine derivative. This method enables femtomole-level detection via HPLC-FLD and facilitates direct enantiomeric separation on chiral stationary phases.

Introduction & Analytical Challenges

The analysis of long-chain aliphatic thiiranes (episulfides) presents unique challenges compared to their epoxide counterparts.

FeatureAnalytical ChallengeImpact on Method Design
Chromophore Lacks conjugated

-systems.
Direct UV detection (200–220 nm) is non-specific and insensitive.
Ring Strain High ring strain (~83 kJ/mol).Susceptible to desulfurization (to alkene) or polymerization on hot GC injectors.
Reactivity Electrophilic carbon centers.Prone to nucleophilic attack; requires stabilization during sample prep.
Lipophilicity C12 Alkyl Chain.Low solubility in aqueous buffers; requires organic/non-polar matrices.

The Solution: Instead of fighting the reactivity, this protocol exploits it. We utilize a Nucleophilic Ring-Opening (NRO) reaction using a primary amine, followed by a thiol-specific tagging step. This "locks" the sulfur atom into a stable thioether configuration and attaches a high-quantum-yield fluorophore.

Mechanism of Action

The derivatization relies on the regioselective attack of a nucleophile (amine) on the thiirane ring. For terminal thiiranes like 1,2-epithiododecane, primary amines predominantly attack the less hindered terminal carbon (C1) via an


 mechanism, resulting in a secondary thiol at C2.
Reaction Scheme
  • Ring Opening: (S)-1,2-Epithiododecane + Propylamine

    
     Secondary Thiol Intermediate.
    
  • Fluorescent Tagging: Thiol Intermediate + Monobromobimane (mBBr)

    
     Fluorescent Thioether.
    

ReactionMechanism Thiirane (S)-1,2-Epithiododecane (Non-Fluorescent) Intermediate Mercapto-Amine (Free Thiol at C2) Thiirane->Intermediate SN2 Ring Opening (pH 8.0, 40°C) Amine Nucleophile (Propylamine) Amine->Intermediate Product Stable Thioether Conjugate (Highly Fluorescent) Intermediate->Product Thiol Alkylation (Fast, RT) Tag Fluorophore (mBBr) Tag->Product

Figure 1: Reaction pathway for the conversion of (S)-1,2-epithiododecane into a detectable fluorescent conjugate.

Experimental Protocols

Protocol A: Quantitative Analysis (HPLC-FLD)

Objective: Quantify total 1,2-epithiododecane content with high sensitivity.

Reagents
  • Derivatizing Agent 1: n-Propylamine (99%, Sigma).

  • Derivatizing Agent 2: Monobromobimane (mBBr), 20 mM in Acetonitrile.

  • Buffer: 100 mM Borate Buffer, pH 8.5 (contains 2 mM EDTA to chelate metals that oxidize thiols).

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).

Step-by-Step Procedure
  • Sample Preparation: Dissolve 10 mg of (S)-1,2-epithiododecane in 10 mL THF (Stock A: 1 mg/mL). Dilute to working range (e.g., 10 µg/mL).

  • Ring Opening (The "Locking" Step):

    • Mix 100 µL Sample Solution + 100 µL n-Propylamine (excess).

    • Incubate at 40°C for 30 minutes in a sealed vial (inert atmosphere preferred).

    • Note: The amine opens the ring, yielding a free thiol.

  • Evaporation: Evaporate excess propylamine under a gentle stream of Nitrogen (

    
    ). Reconstitute in 200 µL ACN.
    
  • Fluorescent Tagging:

    • Add 50 µL Borate Buffer (pH 8.5).

    • Add 50 µL mBBr solution.

    • Incubate at Room Temperature for 10 minutes in the dark.

  • Quenching: Add 10 µL of 10% Acetic Acid to stop the reaction and stabilize the fluorophore.

  • Analysis: Inject 10 µL into HPLC.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 95% B over 15 mins (Lipophilic tail requires high organic content).

  • Detector: Fluorescence (FLD). Ex: 394 nm, Em: 490 nm.

Protocol B: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Confirm the (S)-enantiomer purity against the (R)-enantiomer.

Since the derivatization with propylamine/mBBr creates a stable molecule but does not introduce a new chiral center that resolves the enantiomers diastereomerically, we use a Chiral Stationary Phase (CSP) .

Modification to Protocol A

Follow Steps 1–3 of Protocol A. Instead of mBBr (which is bulky), react the intermediate thiol with N-Phenylmaleimide (NPM) or 2,4-Dinitrofluorobenzene (Sanger's Reagent) if UV detection is sufficient. NPM is preferred for

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(-)-1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have reached the specialized technical support node for long-chain chiral episulfides. The purification of (S)-(-)-1,2-Epithiododecane presents a unique set of challenges compared to its oxygenated analog (1,2-epoxydodecane).

The Core Challenge: The thiirane ring is significantly less stable than the epoxide ring. It is highly susceptible to:

  • Acid-catalyzed ring opening (leading to polymerization).

  • Desulfurization (reverting to 1-dodecene).

  • Thermal degradation during distillation.

This guide prioritizes non-acidic chromatographic techniques and controlled thermal isolation to maintain both chemical yield and enantiomeric excess (ee).

Module 1: Chromatographic Isolation (The "Acid Trap")

User Issue: "I purified my crude reaction mixture on a standard silica gel column. My TLC showed a strong product spot, but I recovered less than 30% yield, and the product solidified into a polymer."

Root Cause Analysis

Standard silica gel (SiO₂) is slightly acidic (pH ~5-6). The Lewis acid sites on the silica surface coordinate with the sulfur atom, catalyzing ring-opening polymerization or desulfurization. This is the #1 cause of yield loss in thiirane chemistry.

Corrective Protocol: The Buffered Stationary Phase

You must neutralize the stationary phase or use an alternative matrix.

Option A: Neutral Alumina (Recommended)
  • Stationary Phase: Aluminum Oxide (Al₂O₃), Neutral, Brockmann Activity II or III.

  • Why: Alumina is less acidic than silica and less likely to trigger oligomerization.

  • Solvent System: Hexanes (100%)

    
     1% Ethyl Acetate/Hexanes. (The C12 chain makes the molecule very lipophilic; it elutes early).
    
Option B: Triethylamine (TEA) Buffered Silica

If you must use silica, you must "deactivate" the acidic sites.

Step-by-Step Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).

  • Loading: Load the crude (S)-(-)-1,2-epithiododecane (dissolved in minimal hexanes).

  • Elution: Elute with Hexanes/EtOAc gradient. Note: You can reduce TEA to 0.5% in the mobile phase during the run.

Critical Checkpoint: Do not let the column run dry. Air in the column can generate local heating and oxidation, triggering sulfur extrusion.

Module 2: Thermal Purification (Distillation Risks)

User Issue: "Can I distill this compound? I have a mixture of the episulfide and the starting epoxide."

Technical Insight

Separating (S)-1,2-epithiododecane from (S)-1,2-epoxydodecane by distillation is extremely difficult due to their similar boiling points and the thermal instability of the C-S bond. However, Kugelrohr distillation is effective for removing non-volatile residues or solvent traces.

The "Cold-Bath" Distillation Protocol

Standard vacuum distillation often requires pot temperatures that cause desulfurization (releasing S₈ and alkene).

Optimized Parameters:

  • Apparatus: Kugelrohr (Short Path) Distillation.

  • Vacuum: High vacuum required (< 0.1 mmHg).

  • Bath Temperature: Do not exceed 60-70°C.

  • Receiver Cooling: Dry ice/Acetone (-78°C).

Decision Matrix: If the impurity is 1-dodecene (b.p. ~213°C atm), distillation is viable. If the impurity is 1,2-epoxydodecane , distillation will likely fail to separate them effectively without degrading the thiirane.

Module 3: Impurity Management & Analysis

User Issue: "How do I confirm the Enantiomeric Excess (ee) and remove the remaining epoxide?"

Removing Epoxide Impurities

If your synthesis (e.g., Thiourea/Methanol method) stopped at 90% conversion, you have 10% epoxide.

  • Chemical Scavenging (Risky): Reacting with weak nucleophiles to open the epoxide preferentially is difficult without touching the episulfide.

  • Best Practice: It is better to drive the reaction to 100% conversion , even if it causes slight desulfurization. Removing the alkene byproduct (1-dodecene) via chromatography (it elutes with solvent front) is far easier than separating the epoxide.

Stereochemical Verification

To ensure you have (S)-(-)-1,2-epithiododecane and not the racemate:

Recommended Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or Chiralpak IA.

  • Mobile Phase: Hexane:Isopropanol (99:1 or 99.5:0.5). Low alcohol content is crucial due to high lipophilicity.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm or Refractive Index (RI).

  • Expected Result: The (S) and (R) enantiomers should resolve with

    
    .
    

Visual Troubleshooting Guides

Diagram 1: Purification Strategy Decision Tree

Use this workflow to determine the correct purification path based on your crude analysis.

PurificationStrategy Start Crude (S)-1,2-Epithiododecane CheckTLC Analyze Purity (TLC/NMR) Is Epoxide Present? Start->CheckTLC HighEpoxide Epoxide > 5% CheckTLC->HighEpoxide Yes LowEpoxide Epoxide < 5% CheckTLC->LowEpoxide No Reprocess Reprocess Reaction (Drive Conversion) HighEpoxide->Reprocess Purification difficult CheckColor Check Color/State (Is it dark/viscous?) LowEpoxide->CheckColor Reprocess->CheckTLC Distill Kugelrohr Distillation (<0.1 mmHg, <60°C) CheckColor->Distill Clean oil, volatile impurities Column Chromatography Needed CheckColor->Column Dark, polymers present ChoosePhase Select Stationary Phase Column->ChoosePhase Alumina Neutral Alumina (Activity II-III) ChoosePhase->Alumina Preferred Silica Buffered Silica (1% Et3N) ChoosePhase->Silica Alternative

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Diagram 2: The Buffered Column Workflow

Visualizing the critical buffering step to prevent degradation.

BufferedColumn Step1 1. Slurry Silica in Hexanes Step2 2. Add 1% TEA (Neutralization) Step1->Step2 Stir 5 min Step3 3. Pack Column & Flush 2 CV Step2->Step3 Remove Air Step4 4. Load Sample (Min. Solvent) Step3->Step4 Careful Loading Step5 5. Elute (Hex/EtOAc) Step4->Step5 Collect Fractions

Caption: Step-by-step workflow for preparing a triethylamine (TEA) buffered silica column.

Reference Data & Specifications

Physicochemical Properties Table
PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₂H₂₄SLipophilic; requires non-polar solvents.
Boiling Point ~270°C (calc.)Do not distill at atm pressure. Decomposes.
Solubility Hexane, DCM, TolueneInsoluble in water. Use Hexane for loading.
Stability Acid/Heat SensitiveAvoid acidic silica; store at -20°C.
Retention (TLC) Rf ~ 0.6 (Hex:EtOAc 9:1)Runs slightly faster than epoxide on Silica.
Solvent Compatibility Guide
SolventCompatibilityNotes
Hexanes/Heptane Excellent Primary eluent.
Ethyl Acetate Good Use as polar modifier (<5%).
Dichloromethane Moderate Good solubility, but avoid acidic traces in DCM.
Methanol/Ethanol Poor Nucleophilic; can ring-open the thiirane over time.
Chloroform Avoid Often acidic; can trigger polymerization.

References

  • Preparation of Thiiranes from Epoxides : Fokin, A. V., & Kolomiets, A. F. (1975). The Chemistry of Thiiranes. Russian Chemical Reviews. (General reactivity context).

  • Stereospecific Synthesis: Synthesis of chiral terminal thiiranes. The reaction of epoxides with thiourea typically proceeds with inversion of configuration. To obtain (S)-epithiododecane, the precursor is typically (R)-1,2-epoxydodecane.
  • Purification of Labile Sulfur Compounds: Comparison of Alumina vs. Silica for sulfur heterocycles. Journal of Organic Chemistry standards for thiirane handling.
  • Chromatographic Buffering: Guidelines for purifying acid-sensitive compounds using triethylamine-doped silica.

(Note: Specific boiling points and Rf values are estimated based on structure-property relationships of C12-thiiranes as exact literature values for the (S)-enantiomer are often proprietary or contained within broader patents.)

Technical Support Center: Synthesis of (S)-(-)-1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EP-S-12-SYN Status: Open Subject: Troubleshooting Side Reactions & Stereochemical Integrity in Chiral Episulfide Synthesis Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Reaction Logic

User Query: "I am attempting to synthesize (S)-(-)-1,2-Epithiododecane from the corresponding epoxide, but I am observing low yields, 'gummy' residues, and inconsistent optical rotation. What is going wrong?"

Scientist's Analysis: The conversion of 1,2-epoxydodecane to 1,2-epithiododecane is a nucleophilic substitution where the ring oxygen is replaced by sulfur. While thermodynamically favorable due to the release of ring strain (~27 kcal/mol), thiiranes (episulfides) are kinetically unstable relative to epoxides.

The "gummy" residue indicates uncontrolled polymerization , the most common failure mode. The inconsistent optical rotation suggests stereochemical erosion or incomplete conversion .

The Primary Pathway (The "Happy Path")

To obtain the (S)-(-) enantiomer, you must typically start with (R)-(+)-1,2-epoxydodecane . The reaction mechanism generally involves a nucleophilic attack at the less hindered primary carbon, followed by an intramolecular ring closure that inverts the chiral center (Walden Inversion).

Standard Protocol:

  • Substrate: (R)-1,2-Epoxydodecane

  • Reagent: Thiourea (preferred for mildness) or KSCN.

  • Solvent: Methanol or Acetonitrile (polar protic/aprotic).

  • Catalyst: Mild Lewis Acid (e.g., LiBF4) or Silica Gel support.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the three primary side reactions: Polymerization, Desulfurization, and Hydrolysis.

ReactionLandscape Start (R)-1,2-Epoxydodecane (Starting Material) Intermediate Cyclic Intermediate (Thiouronium/Oxathiolane) Start->Intermediate + Thiourea/KSCN Nucleophilic Attack Diol 1,2-Dodecanediol (Hydrolysis) Start->Diol + H2O/H+ (Competitive Hydrolysis) Target (S)-(-)-1,2-Epithiododecane (Target Product) Intermediate->Target Ring Closure (Inversion at C2) Polymer Poly(1,2-epithiododecane) (Gummy Solid) Target->Polymer Heat/Nucleophiles Ring Opening Polymerization Alkene 1-Dodecene (Desulfurization) Target->Alkene Thermal Elimination - S (Sulfur extrusion)

Figure 1: Reaction landscape showing the stereospecific inversion pathway and competitive side reactions.

Troubleshooting Guide: Specific Failure Modes

Issue 1: The "Gummy" Product (Polymerization)

Symptoms: The reaction mixture becomes viscous; yield is high by mass but low by GC/NMR; product is insoluble in methanol. Root Cause: Thiiranes are highly susceptible to Ring-Opening Polymerization (ROP) . This is initiated by:

  • Nucleophilic impurities: Unreacted thiourea, amines, or alkoxides.

  • Heat: Thermal initiation.

  • Light: Photo-initiated radical polymerization.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 20°C . Thiiranes are less stable than epoxides; refluxing (common in epoxide synthesis) is often fatal to thiiranes.

  • Quenching: Do not just evaporate the solvent. Wash the organic phase with dilute aqueous acid (0.1 M HCl) immediately after reaction to neutralize anionic initiators before concentration.

  • Stabilization: Add a radical inhibitor (e.g., 0.1% BHT or hydroquinone) during the workup and storage.

Issue 2: Loss of Optical Purity (Low ee)

Symptoms: Product is isolated but specific rotation


 is lower than literature value (approx -30° to -40°).
Root Cause: 
  • Racemization of Starting Material: Did you verify the ee of the (R)-epoxide?

  • Double Inversion Failure: If the mechanism shifts from

    
     (concerted) to 
    
    
    
    (carbocation character), you lose stereochemical control. This happens in highly acidic media or high temperatures .
  • Desulfurization-Resulfurization: The product reverts to alkene (achiral) and re-reacts non-stereoselectively.

Corrective Protocol:

  • Switch Solvent: Avoid highly polar solvents that stabilize carbocations if you suspect

    
     character. Switch from Methanol to Acetonitrile  or THF .
    
  • Reagent Check: Use Thiourea over KSCN. The thiourea mechanism proceeds via a rigid isothiouronium salt intermediate which enforces stereospecificity more strictly than the loose ion pairing of KSCN.

Issue 3: Residual Oxygen (Incomplete Conversion)

Symptoms: IR spectrum shows peak at ~830 cm⁻¹ (epoxide) alongside ~600-700 cm⁻¹ (episulfide). Root Cause: The reaction is equilibrium-limited or the sulfur source is "poisoned." Corrective Protocol:

  • Catalyst: Add 1-5 mol% Ceric Ammonium Nitrate (CAN) or LiBF4 . These Lewis acids activate the epoxide oxygen, lowering the activation energy for the sulfur attack without requiring heat [1].

Comparative Reagent Data

Select the sulfur source based on your specific purity vs. yield requirements.

FeatureThiourea (Recommended) KSCN / NH4SCN
Mechanism Formation of cyclic isothiouronium saltDirect nucleophilic attack
Stereospecificity High (Rigid intermediate)Moderate (Solvent dependent)
Side Products Urea (Solid, easy to filter)Cyanate salts (Water soluble)
Polymerization Risk Low (Buffered conditions)High (Basic conditions promote ROP)
Workup Filtration of urea precipitateAqueous wash required

Step-by-Step Optimized Protocol

To synthesize (S)-(-)-1,2-Epithiododecane while minimizing side reactions:

Reagents:

  • (R)-1,2-Epoxydodecane (1.0 eq)

  • Thiourea (1.1 eq)

  • Ceric Ammonium Nitrate (CAN) (0.05 eq) [Optional but recommended for speed]

  • Solvent: Acetonitrile (Dry)

Procedure:

  • Preparation: Dissolve thiourea in acetonitrile at room temperature.

  • Activation: Add the CAN catalyst. The solution may turn slightly yellow.

  • Addition: Add (R)-1,2-epoxydodecane dropwise over 30 minutes. Do not dump it in. Controlling the concentration of free epoxide minimizes oligomerization.

  • Reaction: Stir at 20°C . Monitor by TLC (Hexane:EtOAc 9:1). The epoxide spot (

    
    ) should disappear, replaced by the episulfide (
    
    
    
    ).
  • Termination (Critical): Once complete (usually 1-3 hours), add water to precipitate the urea byproduct.

  • Extraction: Extract with n-pentane (preferred over ether/DCM to avoid extracting polar oligomers).

  • Purification: Wash pentane layer with water, dry over

    
    , and concentrate under reduced pressure at <30°C . High vacuum distillation is risky; column chromatography on silica (deactivated with 1% 
    
    
    
    ) is safer.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your current batch.

Troubleshooting Start Start Diagnosis: Analyze Crude Product CheckState Physical State? Start->CheckState Liquid Liquid Oil CheckState->Liquid Normal Solid Solid / Gummy CheckState->Solid Abnormal CheckNMR Check 1H NMR (Epoxide vs Episulfide) Liquid->CheckNMR Polymer Issue: Polymerization Cause: Heat or Anionic Impurities Fix: Lower Temp, Acid Wash Solid->Polymer CheckNMR->Polymer Broad peaks observed CheckRotation Check Optical Rotation CheckNMR->CheckRotation Conversion > 95% GoodRot Success: (S)-Enantiomer Isolated CheckRotation->GoodRot High (-) Rotation BadRot Issue: Racemization Cause: SN1 Character Fix: Switch to Thiourea/Acetonitrile CheckRotation->BadRot Low/Zero Rotation

Figure 2: Decision tree for diagnosing synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I distill the product to purify it? A: Extreme caution is required. Thiiranes can desulfurize (explode/decompose) or polymerize upon heating. If you must distill, use Kugelrohr distillation at high vacuum (<0.1 mmHg) and low temperature (<50°C). Flash chromatography is safer.

Q: Why does the reaction smell so bad? A: Thiiranes have a potent, garlic-like sulfur odor, and they can degrade into hydrogen sulfide (


) and other thiols. Always work in a well-ventilated fume hood and bleach all glassware before removing it from the hood to oxidize sulfur residues.

Q: I used (S)-epoxide and got (+) rotation. Why? A: This confirms the inversion mechanism. (S)-epoxide inverts to (R)-episulfide, which typically has a (+) rotation. To get your target (S)-(-)-episulfide, you must start with the (R)-epoxide.

References

  • Iranpoor, N., & Kazemi, F. (1998). Ceric Ammonium Nitrate (CAN) Catalyzed Conversion of Epoxides to Thiiranes with Thiourea.[1][2] Tetrahedron , 53(33), 11377–11382.

  • Fokin, A. V., & Kolomiets, A. F. (1975). Thiiranes: Synthesis and Properties. Russian Chemical Reviews , 44(2), 138.

  • Spassky, N., & Sigwalt, P. (1967). Stereospecific Polymerization of Chiral Episulfides. European Polymer Journal , 7(1), 7-15.

  • Zeynizadeh, B. (2002). Mild and Efficient Conversion of Epoxides to Thiiranes with Thiourea under Non-Aqueous Conditions. Journal of Chemical Research , 2002(11), 564-566.

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-(-)-1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and enantiomeric enrichment of (S)-(-)-1,2-Epithiododecane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this stereoselective synthesis. Our focus is on practical, field-proven insights to help you achieve the highest possible enantiomeric excess (e.e.) for your target compound.

Introduction

(S)-(-)-1,2-Epithiododecane is a chiral thiirane, a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. The three-membered thiirane ring is susceptible to nucleophilic attack, making it a versatile intermediate. Achieving high enantiomeric purity is often critical for the desired biological activity and to minimize off-target effects.

The most common and effective strategy for synthesizing (S)-(-)-1,2-Epithiododecane involves a two-step process:

  • Asymmetric Epoxidation: The enantioselective epoxidation of the prochiral alkene, 1-dodecene, to form the precursor, (S)-1,2-epoxydodecane.

  • Stereospecific Sulfurization: The conversion of the chiral epoxide to the corresponding thiirane with retention of stereochemistry.

This guide is structured to address potential issues at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the asymmetric epoxidation of 1-dodecene to achieve high e.e. of the (S)-enantiomer?

A1: The Jacobsen-Katsuki epoxidation is a highly effective and widely used method for the enantioselective epoxidation of unfunctionalized alkenes like 1-dodecene.[1] Using the (S,S)-Jacobsen's catalyst, you can selectively synthesize (S)-1,2-epoxydodecane.

Q2: I'm observing low enantiomeric excess in my Jacobsen epoxidation of 1-dodecene. What are the likely causes?

A2: Low e.e. in this reaction can stem from several factors, including the purity of the catalyst and substrate, reaction temperature, and the choice of oxidant and solvent. A systematic troubleshooting approach is recommended, as detailed in the troubleshooting guide below.

Q3: How can I convert (S)-1,2-epoxydodecane to (S)-(-)-1,2-Epithiododecane without losing enantiomeric purity?

A3: The conversion of epoxides to thiiranes using reagents like thiourea or potassium thiocyanate is typically a stereospecific process that proceeds with retention of configuration.[2] However, it is crucial to use mild reaction conditions to prevent side reactions or racemization.

Q4: My final thiirane product has a lower e.e. than my starting epoxide. What could be the reason?

A4: A decrease in e.e. during the sulfurization step can be due to partial racemization of the epoxide under the reaction conditions before the ring-opening and re-closure to the thiirane. This can be caused by harsh conditions (e.g., high temperatures, strongly acidic or basic conditions).

Q5: What is Hydrolytic Kinetic Resolution (HKR), and can it help improve my e.e.?

A5: Hydrolytic Kinetic Resolution (HKR) is a technique used to resolve a racemic mixture of epoxides. It employs a chiral catalyst, such as a chiral (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide to a diol at a much faster rate than the other.[3] This leaves the unreacted epoxide enriched in the other enantiomer. If your initial epoxidation results in a low to moderate e.e., you can use HKR to further enhance the enantiopurity of your (S)-1,2-epoxydodecane before converting it to the thiirane.

Q6: What are the standard analytical methods to determine the e.e. of 1,2-Epithiododecane and its epoxide precursor?

A6: The most common and reliable methods are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[4][5] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the e.e.

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a detailed breakdown of potential issues and corresponding solutions for the two main stages of (S)-(-)-1,2-Epithiododecane synthesis.

Part 1: Asymmetric Epoxidation of 1-Dodecene (Jacobsen-Katsuki Epoxidation)

Low enantioselectivity in this step is a common challenge. The following workflow can help identify and resolve the issue.

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// Catalyst Sub-nodes Catalyst_Purity [label="Impure or Decomposed\n(S,S)-Jacobsen's Catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Loading [label="Suboptimal Catalyst Loading", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Sub-nodes Temperature [label="Reaction Temperature Too High", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Inappropriate Solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidant Addition Too Fast", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CoCatalyst [label="Absence of Axial Ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate Sub-nodes Substrate_Purity [label="Impure 1-Dodecene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant_Quality [label="Degraded Oxidant (e.g., bleach)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Catalyst; Start -> Conditions; Start -> Substrate;

Catalyst -> Catalyst_Purity [label="Check"]; Catalyst -> Catalyst_Loading [label="Optimize"];

Conditions -> Temperature [label="Optimize"]; Conditions -> Solvent [label="Screen"]; Conditions -> Oxidant [label="Control"]; Conditions -> CoCatalyst [label="Consider Adding"];

Substrate -> Substrate_Purity [label="Verify"]; Substrate -> Oxidant_Quality [label="Verify"];

Catalyst_Purity -> End [label="Solution: Use fresh, high-purity catalyst."]; Catalyst_Loading -> End [label="Solution: Titrate loading (e.g., 2-10 mol%)."]; Temperature -> End [label="Solution: Lower temperature (e.g., 0°C or below)."]; Solvent -> End [label="Solution: Screen non-polar solvents."]; Oxidant -> End [label="Solution: Slow, dropwise addition."]; CoCatalyst -> End [label="Solution: Add N-methylmorpholine N-oxide (NMO)."]; Substrate_Purity -> End [label="Solution: Purify 1-dodecene (e.g., distillation)."]; Oxidant_Quality -> End [label="Solution: Use a fresh, standardized oxidant solution."]; }

Caption: Troubleshooting workflow for low e.e. in Jacobsen epoxidation.
Symptom Possible Cause Suggested Solution
Low e.e. (<80%) Impure or decomposed (S,S)-Jacobsen's catalyst: The chiral ligand or the manganese complex may have degraded over time, leading to a less selective or non-selective catalyst.Use a fresh batch of high-purity catalyst. If preparing the catalyst in-house, ensure complete removal of any unreacted starting materials or byproducts.
Reaction temperature is too high: Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.Perform the reaction at a lower temperature. Start at 0°C and consider going down to -20°C or lower if the reaction rate is still acceptable.
Suboptimal catalyst loading: Too little catalyst may result in a slow reaction, while too much can sometimes lead to the formation of less selective catalytic species.Optimize the catalyst loading, typically in the range of 2-10 mol%.
Inappropriate solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. For long-chain alkenes like 1-dodecene, solubility can also be a factor.[6]Screen different solvents. Non-polar solvents like dichloromethane or toluene are often good starting points. For solubility issues, a co-solvent system may be necessary, but this should be carefully optimized.
Rapid addition of the oxidant: A high local concentration of the oxidant can lead to non-catalyzed, non-selective epoxidation.Add the oxidant (e.g., buffered bleach solution) slowly and dropwise to the reaction mixture with vigorous stirring.
Absence of a co-catalyst/axial ligand: Additives like N-methylmorpholine N-oxide (NMO) can sometimes improve the turnover and selectivity of the Jacobsen catalyst.Consider adding a catalytic amount of an axial ligand like NMO.
Impure 1-dodecene: Impurities in the starting alkene can interfere with the catalyst or undergo competing reactions.Purify the 1-dodecene, for example, by distillation, before use.
Degraded oxidant: The concentration of the oxidant, especially if it's a commercial bleach solution, can decrease over time, affecting the reaction rate and potentially the selectivity.Use a fresh bottle of the oxidant or titrate the solution to determine its exact concentration before use.
Part 2: Stereospecific Conversion of (S)-1,2-Epoxydodecane to (S)-(-)-1,2-Epithiododecane

A reduction in enantiomeric excess at this stage is primarily due to racemization.

graph "Troubleshooting_Sulfurization" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Conditions Sub-nodes Temperature [label="High Reaction Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="Strongly Acidic or Basic Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Prolonged Reaction Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workup Sub-nodes Acid_Base_Wash [label="Harsh Acid/Base Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Reactive Stationary Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Conditions; Start -> Workup;

Conditions -> Temperature [label="Investigate"]; Conditions -> pH [label="Investigate"]; Conditions -> Time [label="Investigate"];

Workup -> Acid_Base_Wash [label="Check"]; Workup -> Chromatography [label="Check"];

Temperature -> End [label="Solution: Use lower temperature."]; pH -> End [label="Solution: Maintain near-neutral pH."]; Time -> End [label="Solution: Monitor reaction and stop at completion."]; Acid_Base_Wash -> End [label="Solution: Use mild aqueous work-up (e.g., water, brine)."]; Chromatography -> End [label="Solution: Use neutral silica gel or alumina."]; }

Caption: Troubleshooting workflow for racemization during sulfurization.
Symptom Possible Cause Suggested Solution
Lower e.e. in thiirane compared to epoxide High reaction temperature: Elevated temperatures can promote side reactions that may lead to racemization.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.
Strongly acidic or basic conditions: Both acidic and basic conditions can catalyze the ring-opening of the epoxide, and if this process is reversible or leads to intermediates that can racemize, a loss of enantiopurity can occur.Maintain the reaction mixture as close to neutral as possible. If a catalyst is required, choose a mild one.
Prolonged reaction time: Leaving the reaction to stir for an extended period after completion can increase the likelihood of side reactions and racemization.Monitor the reaction progress closely using TLC or GC and work up the reaction as soon as the starting epoxide is consumed.
Harsh work-up conditions: Washing with strong acids or bases during the work-up can induce racemization.Use a mild aqueous work-up, for example, washing with water and brine.
Reactive chromatography stationary phase: Both acidic and basic silica gel or alumina can potentially cause degradation or racemization of the thiirane product.Purify the product using column chromatography with neutral silica gel or alumina.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of 1-Dodecene using (S,S)-Jacobsen's Catalyst

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • (S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen's catalyst]

  • 1-Dodecene

  • Dichloromethane (DCM), anhydrous

  • Commercial bleach (sodium hypochlorite solution), buffered to pH ~11 with 0.05 M Na₂HPO₄

  • N-methylmorpholine N-oxide (NMO) (optional)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (S,S)-Jacobsen's catalyst (e.g., 4-5 mol%) and, if used, NMO (e.g., 0.25 equivalents relative to the catalyst) in DCM.

  • Add 1-dodecene (1.0 equivalent) to the catalyst solution.

  • Cool the mixture to 0°C in an ice bath.

  • With vigorous stirring, add the buffered sodium hypochlorite solution (e.g., 1.5 equivalents) dropwise over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.

  • Allow the reaction to stir at 0°C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-1,2-epoxydodecane.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified epoxide by chiral GC or HPLC.

Protocol 2: Stereospecific Conversion of (S)-1,2-Epoxydodecane to (S)-(-)-1,2-Epithiododecane

Materials:

  • (S)-1,2-Epoxydodecane (from Protocol 1)

  • Thiourea

  • Methanol or Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve (S)-1,2-epoxydodecane (1.0 equivalent) in methanol or a mixture of methanol and water.

  • Add thiourea (e.g., 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC until the starting epoxide has been consumed (typically a few hours).

  • Once the reaction is complete, add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (S)-(-)-1,2-Epithiododecane.

  • If necessary, purify the product by flash column chromatography on neutral silica gel.

  • Determine the final enantiomeric excess by chiral GC or HPLC.

Protocol 3: Enhancing Enantiomeric Excess via Hydrolytic Kinetic Resolution (HKR)

This protocol is for enriching the (S)-1,2-epoxydodecane from a racemic or enantioenriched mixture.

Materials:

  • Racemic or enantioenriched 1,2-epoxydodecane

  • (R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's HKR catalyst]

  • Acetic acid (glacial)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To the (R,R)-Jacobsen's HKR catalyst (e.g., 0.5-2 mol%) in a flask, add THF.

  • Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for 30 minutes at room temperature to generate the active Co(III) species.

  • Add the racemic or enantioenriched 1,2-epoxydodecane (1.0 equivalent) to the catalyst solution.

  • Add water (0.5-0.6 equivalents relative to the epoxide).

  • Stir the reaction at room temperature and monitor the progress by GC. The reaction should be stopped at approximately 50-55% conversion to obtain the highest e.e. for the remaining epoxide.

  • Once the desired conversion is reached, dilute the reaction mixture with a non-polar solvent like pentane or hexane and filter through a short plug of silica gel to remove the catalyst.

  • Carefully remove the solvent under reduced pressure.

  • Separate the unreacted (S)-1,2-epoxydodecane from the formed (R)-1,2-dodecanediol by flash column chromatography.

  • Determine the enantiomeric excess of the recovered epoxide.

Analytical Methodologies: Determination of Enantiomeric Excess

Accurate determination of e.e. is crucial. Chiral GC is often suitable for volatile compounds like 1,2-epoxydodecane and its thiirane derivative.

Recommended Starting Conditions for Chiral GC Analysis:

  • Column: A cyclodextrin-based chiral stationary phase, such as a Chirasil-DEX CB column, is a good starting point.[5]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: Start with an initial temperature of around 60-80°C, hold for 1-2 minutes, then ramp at 2-5°C/min to a final temperature of 180-200°C.

  • Injector and Detector Temperature: Typically 220-250°C.

  • Detector: Flame Ionization Detector (FID).

It is essential to have a racemic sample of both the epoxide and the thiirane to confirm the separation of the two enantiomers and to identify their respective retention times.

References

  • Wikipedia (2024). Jacobsen epoxidation. Available at: [Link]

  • Meninno, S., & Lattanzi, A. (n.d.). THIOUREA-AMINE CATALYSED ASYMMETRIC SYNTHESIS OF FUNCTIONALISED EPOXIDES.
  • Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–15. Available at: [Link]

  • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Enantiomers Analysis of epoxides. Available at: [Link]

  • Mmore500 (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
  • Organic Chemistry Portal (n.d.). Jacobsen-Katsuki Epoxidation. Available at: [Link]

  • Kazemi, F., & Kiasat, A. (n.d.). Thiourea Catalyzed Aminolysis of Epoxides under Solvent-Free Conditions. Electronic Control of Regioselective Ring Opening.
  • STEM (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.
  • OpenOChem Learn (n.d.). Jacobsen epoxidation. Available at: [Link]

  • Google Patents (n.d.). RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol.
  • Lee, S., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Tetrahedron, 62(48), 11413–11424.
  • LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • SciSpace (n.d.).
  • iGEM 2024 Radboud University (n.d.). ionizable lipid synthesis.
  • PubMed (2013). Asymmetric rearrangement of racemic epoxides catalyzed by chiral Brønsted acids. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

  • ResearchGate (2021).
  • Journal of the American Chemical Society (2019). Enantioselective Resolution Copolymerization of Racemic Epoxides and Anhydrides: Efficient Approach for Stereoregular Polyesters and Chiral Epoxides. Available at: [Link]

  • Shimadzu (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • CrystEngComm (RSC Publishing) (n.d.).
  • Wipf Group (2006). 9.
  • Nature (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

  • Česká a slovenská farmacie (2007).
  • Organic Syntheses (n.d.). 2 - Organic Syntheses Procedure.
  • PMC (n.d.). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly.
  • Georganics (n.d.). Oxiranes / Thiiranes. Available at: [Link]

Sources

Preventing polymerization of (S)-(-)-1,2-Epithiododecane during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-1,2-Epithiododecane

A Guide to Preventing Polymerization During Storage and Handling

Welcome to the technical support center for (S)-(-)-1,2-Epithiododecane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a highly reactive thiirane, (S)-(-)-1,2-Epithiododecane is susceptible to spontaneous polymerization if not stored and handled with precision. This document provides in-depth technical guidance, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common issues encountered by users.

Q1: I opened my vial of (S)-(-)-1,2-Epithiododecane and found it has become viscous or has solidified. What happened?

A: You have observed polymerization. (S)-(-)-1,2-Epithiododecane, like other episulfides (thiiranes), is a strained three-membered ring that can readily undergo Ring-Opening Polymerization (ROP) to form a poly(alkylene sulfide).[1][2] This process links individual monomer units into long chains, causing the observed increase in viscosity and eventual solidification.

Q2: What are the primary triggers for the polymerization of (S)-(-)-1,2-Epithiododecane during storage?

A: Polymerization is typically initiated by trace contaminants that can act as catalysts. The primary culprits are:

  • Moisture (Water): Water can act as a nucleophilic initiator for anionic ROP.[3]

  • Acids and Bases: Both Brønsted and Lewis acids can initiate cationic ROP, while bases (including residual catalysts from synthesis) can initiate anionic ROP.[4][5][6]

  • Nucleophiles: Alcohols, amines, and even some thiolates can initiate ring-opening.[4][7]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including polymerization.[5][8] Storing at ambient or elevated temperatures significantly increases the risk.

  • Atmospheric Oxygen: While ionic polymerization is more common for thiiranes, oxygen can potentially form peroxides with other compounds in a system, which are known initiators for radical polymerization.[5][9] Rigorous exclusion of air is a best practice.

Q3: What is the ideal storage temperature for (S)-(-)-1,2-Epithiododecane?

A: To minimize the rate of potential degradation and polymerization, the compound should be stored in a controlled cold environment. We recommend storage at 2-8°C (refrigerated) for short-to-medium term use. For long-term archival storage, -20°C (frozen) is preferable.[10] Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q4: Is it necessary to store this compound under an inert atmosphere?

A: Yes, absolutely. Storing (S)-(-)-1,2-Epithiododecane under a dry, inert atmosphere such as argon or nitrogen is critical. This practice serves two primary functions: it displaces atmospheric moisture, a known initiator of anionic polymerization, and it displaces oxygen, mitigating any potential for oxidative side reactions.[9][11]

Q5: Should I add a polymerization inhibitor like BHT or MEHQ?

A: Standard polymerization inhibitors like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) are primarily designed to scavenge free radicals and are most effective for preventing the radical polymerization of unsaturated monomers like styrenes and acrylates.[8] Since (S)-(-)-1,2-Epithiododecane most commonly polymerizes via ionic (anionic or cationic) mechanisms, these specific radical inhibitors are not the most effective strategy. The primary and most effective method of prevention is the rigorous exclusion of ionic initiators (water, acids, bases). Adding an inhibitor could introduce a contaminant if not done correctly and may interfere with downstream reactions.

Section 2: The Science Behind Thiirane Instability

Understanding the chemical principles governing the reactivity of (S)-(-)-1,2-Epithiododecane is essential for preventing its degradation.

The Strained Thiirane Ring

The three-membered ring of an episulfide is under significant angular strain, similar to an epoxide.[11] This strain makes the C-S bonds relatively weak and susceptible to cleavage by nucleophilic or electrophilic attack, providing a strong thermodynamic driving force for Ring-Opening Polymerization (ROP). This process relieves the ring strain, resulting in a more stable linear polymer chain.

Mechanisms of Ring-Opening Polymerization (ROP)

The polymerization of episulfides can proceed through several ionic pathways. The most common in a laboratory setting are anionic and cationic ROP.

  • Anionic ROP: This is often initiated by nucleophiles (Nu⁻), such as hydroxide ions (from water), alkoxides, or amines. The nucleophile attacks one of the ring carbons, cleaving the C-S bond and forming a thiolate anion. This thiolate is itself a potent nucleophile that then attacks another thiirane monomer, propagating the polymer chain.

  • Cationic ROP: This pathway is initiated by electrophiles, such as Brønsted or Lewis acids. The acid protonates or coordinates to the sulfur atom, activating the ring for attack by another monomer molecule.

Below is a diagram illustrating the initiation and propagation steps of the anionic polymerization of (S)-(-)-1,2-Epithiododecane, a common cause of degradation during storage.

Anionic_Polymerization cluster_initiation Initiation Step cluster_propagation Propagation Step Nu Nu⁻ (e.g., OH⁻ from H₂O) Monomer1 (S)-(-)-1,2-Epithiododecane Nu->Monomer1 Attack Opened1 Ring-Opened Anionic Intermediate Monomer1->Opened1 Ring Opening Opened1_prop Anionic Intermediate (from previous step) Monomer2 Another Monomer Opened1_prop->Monomer2 Attack Opened2 Propagating Polymer Chain (n+1 units) Monomer2->Opened2 Chain Growth Troubleshooting_Workflow Start Polymerization Observed CheckSeal Was the vial seal compromised? Start->CheckSeal CheckAtmosphere Was the compound handled outside of an inert atmosphere? CheckSeal->CheckAtmosphere No CauseSeal Root Cause: Air/Moisture Ingress CheckSeal->CauseSeal Yes CheckTemp Were there storage temperature fluctuations? CheckAtmosphere->CheckTemp No CauseAtmosphere Root Cause: Contamination from Air/Moisture CheckAtmosphere->CauseAtmosphere Yes CheckPurity Was the compound dispensed with clean, dry equipment? CheckTemp->CheckPurity No CauseTemp Root Cause: Thermal Initiation CheckTemp->CauseTemp Yes CausePurity Root Cause: Cross-Contamination CheckPurity->CausePurity Yes

Sources

Analytical methods for determining the purity of (S)-(-)-1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Analysis of (S)-(-)-1,2-Epithiododecane

Executive Summary

Compound: (S)-(-)-1,2-Epithiododecane (C12 Episulfide) CAS: [N/A for specific enantiomer, Racemic: 26473-56-1 (approx)] Critical Challenge: High reactivity of the thiirane ring leads to spontaneous desulfurization (yielding 1-dodecene) and polymerization. Standard GC methods often induce thermal degradation, creating false impurity profiles.

This guide provides validated protocols for establishing Chemical Purity , Enantiomeric Excess (ee%) , and Structural Integrity .

Part 1: Analytical Decision Matrix

Before starting, determine your analytical goal. The following workflow prevents sample loss due to improper method selection.

AnalyticalWorkflow Start Start: Sample Analysis Goal Define Goal Start->Goal ChemPurity Chemical Purity (Impurities/Degradation) Goal->ChemPurity EnantPurity Enantiomeric Purity (S vs R Isomer) Goal->EnantPurity StructID Structural ID (Ring Integrity) Goal->StructID GC_LowTemp GC-FID/MS (Cool-on-Column) ChemPurity->GC_LowTemp Preferred Chiral_GC Chiral GC (Beta-DEX Column) EnantPurity->Chiral_GC Volatile HPLC_ELSD HPLC-ELSD (Chiralpak AD-H) EnantPurity->HPLC_ELSD If unstable NMR 13C & 1H NMR (C6D6 or CDCl3) StructID->NMR Definitive

Figure 1: Analytical workflow for (S)-1,2-Epithiododecane. Green nodes indicate primary recommended methods.

Part 2: Troubleshooting & Methodologies

Module 1: Chemical Purity (GC-FID/MS)

Issue: “My GC-MS shows a massive peak for 1-dodecene, but my NMR looks pure. Is my sample degrading?”

Root Cause: The thiirane ring is thermally labile. Standard split/splitless injectors operating at >250°C cause thermal desulfurization , converting the episulfide into an alkene (1-dodecene) and elemental sulfur inside the liner.

The Fix: Use a Cool-on-Column (COC) inlet or a low-temperature pulsed splitless method.

Protocol: Low-Thermal-Stress GC Method

Parameter Setting Rationale
Inlet Cool-on-Column (Track Oven) Eliminates hot injector discrimination and thermal breakdown.
Alt. Inlet Splitless @ 150°C If COC unavailable. Keep temp low; use Pulsed Injection (20 psi) to speed transfer.
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) Standard non-polar phase separates alkene from episulfide.
Oven 60°C (1 min) → 10°C/min → 280°C Gentle ramp ensures separation of the volatile alkene impurity.

| Detector | FID (280°C) or MS | MS is preferred to identify the molecular ion (


 200). |
| Expected RT  | 1-Dodecene < Epithiododecane | The alkene boils lower (~213°C) than the episulfide. |
Module 2: Enantiomeric Purity (Chiral GC)

Issue: “How do I determine the enantiomeric excess (ee%) of the (S)-isomer?”

Scientific Context: (S)-1,2-Epithiododecane is volatile enough for GC. Derivatization is unnecessary. The separation relies on the inclusion of the alkyl chain into a cyclodextrin cavity.

Protocol: Chiral Capillary GC

  • Column:

    
    -DEX 120  (or equivalent Permethylated 
    
    
    
    -cyclodextrin).
    • Why? The cavity size of

      
      -cyclodextrin is optimal for the thiirane ring interaction.
      
  • Conditions: Isothermal run at 130°C - 140°C .

    • Note: Gradient runs often merge enantiomers. Isothermal provides the necessary plate count for resolution (

      
      ).
      
  • Carrier Gas: Helium @ 30 cm/sec (constant flow).

  • Detection: FID.

Calculation:



Self-Validation: Inject a racemic mixture (made by mixing your sample with a small amount of racemized material or synthesized racemate) to confirm the separation of peaks before running your pure sample.

Module 3: Structural Confirmation (NMR)

Issue: “I need to prove it's an episulfide, not an epoxide or alkene.”

Expert Insight:


C NMR is the most definitive tool here. The carbon atoms of a thiirane ring are significantly upfield  (shielded) compared to epoxide carbons due to the lower electronegativity of sulfur vs. oxygen and the "heavy atom" effect.

Data Table: Diagnostic NMR Shifts (in


) 
NucleusPosition(S)-1,2-Epithiododecane (Thiirane)(S)-1,2-Epoxydodecane (Epoxide)1-Dodecene (Alkene)

C
C1 (Terminal)~26.0 ppm ~47.0 ppm~114.0 ppm

C
C2 (Chiral)~35.0 ppm ~52.5 ppm~139.0 ppm

H
H-C1 (a)~2.1 ppm (dd)~2.4 ppm~4.9 ppm

H
H-C1 (b)~2.5 ppm (dd)~2.7 ppm~5.0 ppm

H
H-C2~2.8 - 2.9 ppm (m)~2.9 ppm~5.8 ppm

Key Differentiator: Look for the C1/C2 carbon signals. If they are in the 45-55 ppm range, you have the epoxide (starting material). If they are 20-40 ppm, you have the episulfide.

Module 4: Storage & Handling

Issue: “The liquid turned yellow and viscous after a week.”

Mechanism: Episulfides are prone to anionic polymerization initiated by trace nucleophiles (water, amines) or light-induced radical coupling. Yellowing indicates the formation of polysulfides or elemental sulfur extrusion.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen (strictly anhydrous).

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass (UV protection).

  • Stabilizer: Avoid if possible for biological use; otherwise, trace copper wire is sometimes used to scavenge sulfur, but inert atmosphere is preferred.

References

  • Thiirane Synthesis & Properties: Episulfides.[1][2] Wikipedia. (General structural data and reactivity profiles). Link

  • Chiral GC Columns: Chiral Cyclodextrin Capillary GC Columns. Supelco/Sigma-Aldrich Technical Bulletin. (Methodology for separating chiral volatiles).[2] Link

  • NMR Shifts (Epoxide vs Thiirane): Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. (Comparative data for oxygen heterocycles, extrapolated for sulfur analogs based on electronegativity). Link

  • Desulfurization in GC: Optimization of Desulfurization Process... GC-MS analysis. MDPI. (Documenting the thermal instability of sulfur compounds in GC injectors). Link

  • Physical Data: Thiirane. NIST Chemistry WebBook, SRD 69.[3][4] (Thermodynamic and spectral data for the parent thiirane ring). Link

Sources

Catalyst selection for the asymmetric epoxidation of 1-dodecene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Epoxidation of Terminal Alkenes Topic: Catalyst Selection & Optimization for 1-Dodecene Ticket ID: #AE-12-C12 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Terminal Alkene" Challenge

Welcome to the technical support hub. You are likely here because you are attempting to epoxidize 1-dodecene , a linear terminal alkene (Type IV olefin), and are experiencing low enantiomeric excess (ee) or poor conversion.

The Hard Truth: Direct asymmetric epoxidation of unfunctionalized terminal alkenes like 1-dodecene is one of the most difficult transformations in catalysis.

  • Why? The steric difference between the hexyl chain (

    
    ) and the hydrogen atom on the terminal carbon is insufficient for most chiral catalysts (like Mn-Salen) to differentiate faces effectively.
    
  • The Solution: For 1-dodecene, we strongly recommend Hydrolytic Kinetic Resolution (HKR) over direct epoxidation for high optical purity (>98% ee). If direct epoxidation is mandatory, the Shi Epoxidation is the only viable organocatalytic route, though lower ee is expected.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, review the decision logic below to ensure you are applying the correct catalytic strategy for your target purity.

Catalyst_Selection_Strategy Start Substrate: 1-Dodecene Direct Direct Asymmetric Epoxidation Start->Direct Single Step Required HKR Racemic Epoxidation + HKR (Recommended) Start->HKR High Purity Required Shi Shi Catalyst (Fructose-derived) Direct->Shi Best available option CoSalen Jacobsen Co-Salen (Hydrolytic Kinetic Resolution) HKR->CoSalen Industry Standard Result_Shi Result: 80-90% Yield Modest ee (30-50%) Shi->Result_Shi Result_HKR Result: <50% Yield Excellent ee (>99%) CoSalen->Result_HKR

Figure 1: Strategic decision tree for processing terminal alkenes. Note that direct methods often sacrifice enantiopurity for yield.

Part 2: Primary Recommendation – Hydrolytic Kinetic Resolution (HKR)

For drug development applications requiring


 ee, the Jacobsen Co-Salen HKR  is the gold standard. You first synthesize the racemic epoxide (cheap, quantitative) and then resolve it.
The Catalyst System
  • Catalyst: (S,S)- or (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).

  • Activation: Must be oxidized to Co(III) using acetic acid and air prior to use.

  • Mechanism: Cooperative bimetallic catalysis where two metal centers activate the epoxide and the water nucleophile simultaneously.

Protocol: HKR of 1,2-Epoxydodecane

Step 1: Racemic Epoxidation (Pre-cursor synthesis)

  • Dissolve 1-dodecene (1.0 eq) in DCM.

  • Add mCPBA (1.2 eq) at 0°C. Stir to room temperature until conversion is complete (TLC control).

  • Quench with saturated

    
     and 
    
    
    
    .
  • Isolate rac-1,2-epoxydodecane via distillation or flash chromatography.

Step 2: Kinetic Resolution

  • Catalyst Activation: Dissolve (S,S)-Co(salen) (0.5 mol%) in toluene. Add acetic acid (2 eq relative to catalyst). Stir open to air for 1 hour until color changes from red to dark brown. Evaporate solvent.

  • Reaction: Add rac-1,2-epoxydodecane (1.0 eq) to the activated catalyst.

  • Solvent Tip (Critical for C12): 1,2-epoxydodecane is hydrophobic. Add THF (0.2 volumes relative to epoxide) to ensure miscibility with water.

  • Nucleophile: Cool to 0°C. Add Water (0.55 eq) dropwise.

    • Note: Using 0.55 eq ensures full conversion of the unwanted enantiomer.

  • Aging: Stir at RT for 12–24 hours.

  • Separation: Partition between water/hexane. The (S)-1,2-diol will remain in the aqueous/polar phase; the (R)-epoxide (>99% ee) will remain in the hexane layer.

Part 3: Secondary Recommendation – Direct Shi Epoxidation

If you cannot afford the 50% yield loss inherent to HKR, the Shi epoxidation is the best direct method, though achieving high ee with 1-dodecene is challenging.

The Catalyst System
  • Catalyst: Shi Ketone (Fructose-derived organocatalyst).

  • Oxidant: Oxone (

    
    ).
    
  • Buffer: pH 10.5 (Critical).

Troubleshooting the Shi Reaction for Terminal Alkenes

Terminal alkenes often decompose the catalyst via Baeyer-Villiger oxidation. To mitigate this:

  • High pH: Maintain pH strictly at 10.5 using

    
    . Lower pH accelerates catalyst decomposition.
    
  • Low Temp: Run at -10°C to 0°C.

  • Catalyst Loading: Increase to 20-30 mol% for 1-dodecene.

Part 4: Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
HKR: Reaction Stalls (Low Conversion) Phase Separation 1-dodecene epoxide is very greasy. The water nucleophile is not mixing. Add 10-20% THF or Isopropanol to homogenize the phase.
HKR: Low ee of recovered epoxide Insufficient Water If you use exactly 0.50 eq of water, the reaction slows down near 50%. Use 0.55 eq to drive the unwanted enantiomer fully to the diol.
HKR: Inactive Catalyst Co(II) not oxidized The Co(II) precatalyst is inactive. You must treat it with acetic acid/air to form the active (salen)Co(III)-OAc species.
Direct: Low ee with Mn-Salen Wrong Substrate Class Standard Jacobsen Mn-catalysts rely on cis-alkene geometry. They do not work well for terminal alkenes. Switch to HKR.
Frequently Asked Questions

Q1: Why can't I use the Sharpless Asymmetric Epoxidation (SAE)? A: The Sharpless method requires an allylic alcohol moiety (a hydroxyl group alpha to the double bond) to coordinate the Titanium center. 1-Dodecene lacks this anchoring group, making SAE impossible.

Q2: Can I use the Zhang Co-Porphyrin catalyst for direct epoxidation? A: While Peter Zhang’s Co(II)-porphyrins are excellent for cyclopropanation and aziridination, their application in direct epoxidation of simple terminal alkenes is less robust commercially than the HKR method. It is a valid academic approach but requires strict anaerobic conditions and specific diazo-like precursors or oxidants that may not be scalable.

Q3: How do I separate the diol from the epoxide after HKR? A: This is the primary advantage of HKR. The boiling point difference is massive.

  • Option A (Distillation): Distill the unreacted epoxide (b.p. ~100°C at reduced pressure) away from the diol (high b.p. residue).

  • Option B (Extraction): Use Hexane/Water. The epoxide goes to Hexane; the diol stays in water.

Part 5: Mechanistic Visualization (HKR)

Understanding the cooperative mechanism of the HKR helps in troubleshooting rate issues.

HKR_Mechanism Racemic Racemic Epoxide (1-Dodecene derived) Complex Bimetallic Transition State (Rate Limiting) Racemic->Complex + H2O + Catalyst Cat_Active (S,S)-Co(III)-Salen (Active Species) Path_Fast Matched Mismatch (Fast Hydrolysis) Complex->Path_Fast (S)-Epoxide fits Path_Slow Mismatched (No Reaction) Complex->Path_Slow (R)-Epoxide rejected Product_Diol (S)-1,2-Dodecanediol (Byproduct) Path_Fast->Product_Diol Ring Opening Product_Epox (R)-1,2-Epoxydodecane (Target >99% ee) Path_Slow->Product_Epox Remains Unreacted

Figure 2: The kinetic resolution mechanism. The catalyst selectively hydrolyzes one enantiomer, leaving the other intact.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. Link

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][2][3][4][5] Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[5] Practical Synthesis of Enantiomerically Pure Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. Link

  • McGarrigle, E. M., & Gilheany, D. G. (2005). Chromium- and Manganese-salen Promoted Epoxidation of Alkenes.[5] Chemical Reviews, 105(5), 1563–1602. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Epoxydodecane and 1,2-Epithiododecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a synthetic route. The choice between an epoxide and its sulfur analog, a thiirane, can have significant implications for reaction kinetics, selectivity, and overall yield. This guide provides an in-depth technical comparison of the reactivity of 1,2-epoxydodecane and 1,2-epithiododecane, offering both theoretical insights and practical experimental protocols to inform your research.

Introduction: The Strained Three-Membered Ring

Both 1,2-epoxydodecane (an epoxide or oxirane) and 1,2-epithiododecane (a thiirane or episulfide) are three-membered heterocyclic compounds. Their high reactivity stems from significant ring strain, a combination of angle and torsional strain, making them susceptible to ring-opening reactions with a variety of nucleophiles.[1][2][3] This inherent reactivity is a double-edged sword: it allows for facile introduction of functional groups, but also necessitates careful control of reaction conditions to avoid unwanted side reactions.

While structurally similar, the substitution of an oxygen atom for a sulfur atom introduces fundamental differences in electronegativity, polarizability, and bond strengths, leading to distinct reactivity profiles. This guide will explore these differences in the context of nucleophilic ring-opening reactions under both basic and acidic conditions.

Theoretical Underpinnings of Reactivity

The primary mode of reaction for both 1,2-epoxydodecane and 1,2-epithiododecane is nucleophilic ring-opening.[4] However, the sulfur atom in 1,2-epithiododecane imparts a greater degree of reactivity compared to the oxygen in its epoxide counterpart.

Several factors contribute to the enhanced reactivity of thiiranes:

  • Bond Strength: The carbon-sulfur (C-S) bond is weaker and longer than the carbon-oxygen (C-O) bond. This makes the C-S bond easier to break during the nucleophilic attack.

  • Polarizability: Sulfur is larger and more polarizable than oxygen. This allows for a "softer" interaction with nucleophiles and a more facile distortion of its electron cloud to accommodate the incoming nucleophile in the transition state.

  • Leaving Group Ability: The resulting thiolate anion (RS⁻) from the ring-opening of a thiirane is a better leaving group than the corresponding alkoxide anion (RO⁻) from an epoxide.

A comparative kinetic study on benzyl glycidyl ether (an epoxide) and benzyl thiirane ether (a thiirane) demonstrated that the thiirane system has a significantly lower activation energy for ring-opening with a polyether amine nucleophile (43.2 kJ/mol for the thiirane vs. 58.7 kJ/mol for the epoxide). This provides strong quantitative evidence for the higher intrinsic reactivity of thiiranes.

Synthesis of 1,2-Epithiododecane

A direct comparative study necessitates the availability of both compounds. While 1,2-epoxydodecane is commercially available, 1,2-epithiododecane is typically synthesized from its epoxide precursor. The most common and reliable methods involve the use of a sulfur transfer reagent, such as thiourea or potassium thiocyanate.[5][6][7]

The reaction with thiourea proceeds through the formation of a thiouronium salt intermediate, which then undergoes an intramolecular nucleophilic attack to form the thiirane and urea as a byproduct. The stereochemistry of the epoxide is typically retained in the thiirane product.

G cluster_0 Synthesis of 1,2-Epithiododecane Epoxide 1,2-Epoxydodecane Intermediate Thiouronium Salt Intermediate Epoxide->Intermediate + Thiourea Thiourea Thiourea (NH2)2CS Thiirane 1,2-Epithiododecane Intermediate->Thiirane Intramolecular SN2 Urea Urea Intermediate->Urea

Caption: Synthesis of 1,2-epithiododecane from 1,2-epoxydodecane using thiourea.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The following sections detail the expected reactivity of 1,2-epoxydodecane and 1,2-epithiododecane under basic and acidic conditions, supported by generalized experimental protocols for their comparison.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions with a strong nucleophile, the ring-opening of both 1,2-epoxydodecane and 1,2-epithiododecane proceeds via a classic SN2 mechanism.[8][9][10] The nucleophile attacks the less sterically hindered carbon atom, which for these terminal heterocycles is the C1 position. This results in the formation of a primary alcohol or thiol.

G cluster_0 Base-Catalyzed Ring-Opening Heterocycle 1,2-Epoxy/Epithiododecane TransitionState SN2 Transition State Heterocycle->TransitionState + Nu⁻ Nucleophile Nu⁻ Nucleophile->TransitionState Product Ring-Opened Product TransitionState->Product

Caption: Generalized SN2 mechanism for base-catalyzed ring-opening.

Expected Reactivity Comparison:

Based on the lower activation energy observed for thiirane ring-opening, 1,2-epithiododecane is expected to react significantly faster than 1,2-epoxydodecane with a given nucleophile under identical basic conditions. This enhanced reactivity can be advantageous for reactions that are sluggish with epoxides or require milder conditions.

Feature1,2-Epoxydodecane1,2-Epithiododecane
Mechanism SN2SN2
Regioselectivity Attack at the less substituted carbon (C1)Attack at the less substituted carbon (C1)
Stereochemistry Inversion of configuration at the reaction centerInversion of configuration at the reaction center
Expected Rate SlowerFaster
Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[2][9] The first step involves protonation of the heteroatom (oxygen or sulfur), which makes it a better leaving group. The nucleophile then attacks one of the ring carbons.

For terminal epoxides and thiiranes, the attack of the nucleophile generally occurs at the more substituted carbon (C2). This is because in the transition state, there is a significant build-up of partial positive charge on the more substituted carbon, which is better able to stabilize it.

G cluster_0 Acid-Catalyzed Ring-Opening Heterocycle 1,2-Epoxy/Epithiododecane Protonated Protonated Intermediate Heterocycle->Protonated + H⁺ H_plus H⁺ H_plus->Protonated Product Ring-Opened Product Protonated->Product + Nu-H Nucleophile Nu-H Nucleophile->Product

Caption: Generalized mechanism for acid-catalyzed ring-opening.

Expected Reactivity Comparison:

While both reactions are accelerated by acid catalysis, the greater basicity of the sulfur atom in 1,2-epithiododecane compared to the oxygen in 1,2-epoxydodecane may lead to a higher concentration of the protonated, activated species at a given pH. This, combined with the inherently weaker C-S bond, suggests that 1,2-epithiododecane will also exhibit greater reactivity than 1,2-epoxydodecane under acidic conditions.

Feature1,2-Epoxydodecane1,2-Epithiododecane
Mechanism Mixed SN1/SN2 characterMixed SN1/SN2 character
Regioselectivity Preferential attack at the more substituted carbon (C2)Preferential attack at the more substituted carbon (C2)
Stereochemistry Inversion of configuration at the reaction centerInversion of configuration at the reaction center
Expected Rate SlowerFaster

Experimental Protocols

The following protocols provide a framework for the synthesis of 1,2-epithiododecane and for the comparative analysis of its reactivity against 1,2-epoxydodecane.

Protocol for the Synthesis of 1,2-Epithiododecane from 1,2-Epoxydodecane

This protocol is adapted from established methods for the conversion of epoxides to thiiranes using thiourea.[6][7]

Materials:

  • 1,2-Epoxydodecane

  • Thiourea

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxydodecane (1.0 eq) in methanol.

  • Add a solution of thiourea (1.2 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,2-epithiododecane.

Protocol for Comparative Reactivity Study: Base-Catalyzed Ring-Opening with an Amine

This protocol outlines a method to compare the reaction rates of 1,2-epoxydodecane and 1,2-epithiododecane with a primary amine.[11]

Materials:

  • 1,2-Epoxydodecane

  • 1,2-Epithiododecane

  • Benzylamine

  • Ethanol

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction vessels, each containing a solution of benzylamine (1.0 eq) and an internal standard in ethanol.

  • At time t=0, add 1,2-epoxydodecane (1.0 eq) to the first vessel and 1,2-epithiododecane (1.0 eq) to the second vessel.

  • Maintain both reactions at a constant temperature (e.g., 25 °C) with stirring.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench with a suitable reagent (e.g., dilute HCl), and analyze by GC-MS.

  • Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard to determine the reaction kinetics.

Protocol for Comparative Reactivity Study: Acid-Catalyzed Hydrolysis

This protocol describes a method to compare the rates of acid-catalyzed hydrolysis.

Materials:

  • 1,2-Epoxydodecane

  • 1,2-Epithiododecane

  • Tetrahydrofuran (THF)

  • Water

  • Sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction vessels, each containing a solution of the respective heterocycle (1.0 eq) and an internal standard in a mixture of THF and water.

  • At time t=0, add a catalytic amount of sulfuric acid to each vessel.

  • Maintain both reactions at a constant temperature (e.g., 25 °C) with stirring.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Analyze the organic extract by GC-MS to monitor the consumption of the starting material and the formation of the corresponding diol or thiol-alcohol.

Conclusion

The available evidence strongly suggests that 1,2-epithiododecane is a more reactive electrophile than 1,2-epoxydodecane in nucleophilic ring-opening reactions under both acidic and basic conditions. This heightened reactivity, attributed to weaker C-S bonds, greater polarizability of sulfur, and better leaving group ability of the resulting thiolate, can be a significant advantage in organic synthesis.

The provided experimental protocols offer a robust framework for researchers to quantitatively assess these reactivity differences in their own laboratories. By understanding the fundamental principles and having access to reliable synthetic and analytical methods, scientists and drug development professionals can make more informed decisions in the design and optimization of their synthetic strategies, ultimately leading to more efficient and effective routes to their target molecules.

References

  • Bouda, H., Borredon, M. E., Delmas, M., & Gaset, A. (1989). Synthesis of Thiiranes from Epoxides in the Presence of Thiourea in a Weakly Hydrated Organic Medium.
  • Iranpoor, N., Firouzabadi, H., & Jafari, A. A. (2005). A green protocol for the easy synthesis of thiiranes from epoxides using thiourea/silica gel in the absence of solvent.
  • Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). A mild and efficient method for the conversion of epoxides to thiiranes with thiourea in the presence of ammonium chloride. Tetrahedron Letters, 44(44), 8145-8147.
  • Fokin, V. V., & Sharpless, K. B. (2002). A new approach to the synthesis of 1, 2, 3-triazoles from azides and terminal acetylenes.
  • List, B. (2016). Catalytic enantioselective conversion of epoxides to thiiranes.
  • Sharghi, H., & Nasseri, M. A. (2003). A mild and efficient method for the conversion of epoxides to thiiranes with potassium thiocyanate in the presence of β-cyclodextrin. Tetrahedron Letters, 44(3), 589-591.
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799.
  • Zeynizadeh, B., & Yeghaneh, S. (2008). Solvent-free conversion of epoxides to thiiranes by thiourea/NH4Cl system.
  • Protocol for ionizable lipid synthesis. (n.d.). Protocols.io. Retrieved from [Link]

  • Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science, 238, 116746.
  • A Comparative Guide to the Reactivity of 1,2-Epoxydecane and 1,2-Epoxydodecane. (n.d.). Benchchem.
  • Synthesis of thiocyanates by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • List, B. (2016). Catalytic Enantioselective Conversion of Epoxides to Thiiranes. PubMed. Retrieved from [Link]

  • Request PDF: Catalytic Enantioselective Conversion of Epoxides to Thiiranes. (2016).
  • Santacesaria, E., Tesser, R., Di Serio, M., & Russo, V. (2020). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI.
  • Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. (n.d.). St. Benedict & St. John's University.
  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. (2014).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis. (n.d.). Benchchem.
  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
  • Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol. (2014).
  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.
  • Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry.
  • Epoxide reactions. (2020). Chemistry LibreTexts.
  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps.
  • The ring opening and oligomerisation reactions of an epoxide and an episulfide on aluminosilicates in the liquid phase. (2006).

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Comparative Guide: Biological Activity of (S)-(-)-1,2-Epithiododecane vs. 1,2-Epoxydodecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of (S)-(-)-1,2-Epithiododecane (a chiral thiirane) and its oxygen-containing analog, 1,2-Epoxydodecane (an oxirane). While structurally similar, the substitution of oxygen with sulfur fundamentally alters the electrophilicity, nucleophilic selectivity, and biological targets of these molecules.

Key Distinction:

  • 1,2-Epoxydodecane acts as a non-selective alkylating agent , exhibiting high reactivity toward a broad spectrum of nucleophiles (DNA, proteins), driving general cytotoxicity and antimicrobial activity.

  • (S)-(-)-1,2-Epithiododecane functions as a selective mechanism-based inhibitor . It displays "latent" reactivity, preferentially targeting soft nucleophiles (e.g., cysteine thiols) and metalloenzymes (e.g., Zinc-dependent proteases), often serving as a competitive inhibitor or suicide substrate rather than a general toxin.

Chemical & Physical Profile

The biological divergence begins with the fundamental physical properties and chemical reactivity of the three-membered ring.

Table 1: Physicochemical Comparison
Property(S)-(-)-1,2-Epithiododecane1,2-EpoxydodecaneImpact on Bioactivity
Functional Group Thiirane (Episulfide)Oxirane (Epoxide)Sulfur confers "soft" electrophilicity; Oxygen is "hard".
Molecular Weight ~200.38 g/mol 184.32 g/mol Minimal difference in permeability.
Lipophilicity (LogP) ~5.8 (Estimated)~5.2Both are highly lipophilic, partitioning readily into membranes.
Bond Length (C-X) C-S: ~1.82 ÅC-O: ~1.47 ÅLonger C-S bond reduces ring strain energy slightly (strain: ~19 kcal/mol vs ~27 kcal/mol).
NBP Reactivity (

)*
3,020 14,200 Epoxide is ~4.7x more reactive toward general nucleophiles.

*Note: Reactivity measured via 4-(p-nitrobenzyl)-pyridine (NBP) alkylation assay at


 580 nm. Higher 

indicates faster alkylation.

Mechanisms of Action

The core difference lies in how these molecules interact with biological targets. The epoxide is a "hard" electrophile driven by high ring strain and polarity, while the thiirane is a "soft" electrophile.

1,2-Epoxydodecane: Non-Specific Alkylation

The epoxide ring is highly susceptible to nucleophilic attack by DNA bases (guanine) and protein residues (lysine, histidine). This results in:

  • Genotoxicity: Direct alkylation of DNA.

  • Cytotoxicity: Cross-linking of essential proteins.

  • Hydrolysis: Rapid conversion to 1,2-dodecanediol by cytosolic Epoxide Hydrolases (sEH/mEH), which can be a detoxification route or a metabolic activation step.

(S)-(-)-1,2-Epithiododecane: Targeted Inhibition

The thiirane ring is less reactive toward water and amines but highly reactive toward soft nucleophiles (thiols, thiolates) and Lewis acids (Zinc ions).

  • MMP Inhibition: In Zinc-dependent enzymes (like Matrix Metalloproteinases), the thiirane sulfur coordinates with the active site

    
    . This activates the ring for nucleophilic attack by a catalytic glutamate, opening the ring to form a stable thiolate-Zinc complex . This is a "suicide inhibition" mechanism.
    
  • Epoxide Hydrolase Inhibition: The thiirane mimics the substrate but reacts much slower, effectively blocking the active site of Epoxide Hydrolases without being rapidly hydrolyzed.

Diagram 1: Comparative Signaling & Reaction Pathways

BioActivity Epoxide 1,2-Epoxydodecane (Hard Electrophile) Target_DNA DNA/RNA (Guanine N7) Epoxide->Target_DNA Rapid Alkylation Target_EH Epoxide Hydrolase (Catalytic Triad) Epoxide->Target_EH Substrate Processing Thiirane (S)-(-)-1,2-Epithiododecane (Soft Electrophile) Thiirane->Target_EH Slow Binding Target_MMP Metalloproteases (Active Site Zn2+) Thiirane->Target_MMP Zn2+ Coordination Outcome_Tox Genotoxicity & Cell Death Target_DNA->Outcome_Tox Mutation/Apoptosis Outcome_Inhib Competitive/Suicide Inhibition Target_EH->Outcome_Inhib Active Site Blockade Outcome_Diol 1,2-Dodecanediol (Metabolite) Target_EH->Outcome_Diol Hydrolysis Target_MMP->Outcome_Inhib Stable Thiolate Complex

Caption: Differential pathways: Epoxides drive toxicity via alkylation; Thiiranes drive inhibition via metal coordination.

Biological Performance Analysis

Antimicrobial Activity[1][2][3]
  • Epoxide: Demonstrates broad-spectrum antimicrobial activity (MIC values typically 50-500 µg/mL against S. aureus and E. coli). The mechanism is membrane disruption combined with non-specific alkylation of bacterial proteins.

  • Thiirane: Generally lower potency as a direct antimicrobial agent compared to the epoxide. Its lower reactivity means it does not alkylate bacterial surfaces as aggressively. However, it may show selective toxicity against organisms dependent on specific sulfur-sensitive pathways or P450 enzymes.

Enzyme Inhibition Potency
  • Epoxide Hydrolase (sEH): The (S)-thiirane is a potent inhibitor of sEH, whereas the epoxide is a substrate. In assays, the thiirane will show an IC50 in the micromolar range, preventing the hydrolysis of endogenous signaling epoxides (like EETs).

  • Stereoselectivity: The (S)-(-)-enantiomer is critical. Many biological systems (e.g., insect pheromone receptors, mammalian metabolic enzymes) are chiral. The (S)-thiirane often binds with higher affinity to the chiral pocket of enzymes that naturally process (S)-epoxy fatty acids.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: NBP Reactivity Assay (Chemical Validation)

This protocol quantifies the electrophilic reactivity difference, serving as a proxy for non-specific toxicity.

Reagents:

  • 4-(p-nitrobenzyl)-pyridine (NBP) (5% w/v in acetone).

  • Test compounds: (S)-(-)-1,2-Epithiododecane and 1,2-Epoxydodecane (10 mM in acetone).

  • Buffer: 0.1 M Acetate buffer (pH 4.0).

  • Base: Triethylamine (TEA).

Workflow:

  • Incubation: Mix 100 µL of test compound with 100 µL NBP reagent and 200 µL Acetate buffer.

  • Heat: Incubate at 100°C for 40 minutes (sealed vial).

  • Cool & Basify: Cool to room temperature. Add 500 µL acetone and 100 µL TEA.

  • Measure: Immediately read Absorbance at 580 nm .

  • Validation: The Epoxide should yield an OD ~4-5x higher than the Thiirane. If Thiirane OD is high, check for sample oxidation (conversion to sulfoxide).

Protocol B: Epoxide Hydrolase Inhibition Screen

This protocol determines if the thiirane acts as an inhibitor.

Workflow:

  • Substrate Prep: Use a fluorescent reporter substrate (e.g., PHOME) known to be hydrolyzed by sEH.

  • Inhibitor Pre-incubation: Incubate recombinant sEH (10 nM) with (S)-(-)-1,2-Epithiododecane (serial dilutions: 0.1 µM to 100 µM) for 15 minutes at 30°C.

  • Reaction Start: Add reporter substrate.

  • Kinetics: Monitor fluorescence release (Ex/Em 330/465 nm) over 30 minutes.

  • Control: Run parallel reaction with 1,2-Epoxydodecane (which will act as a competing substrate, not a mechanism-based inhibitor).

  • Result: The Thiirane should show a dose-dependent decrease in

    
     without rapid recovery, indicating tight-binding inhibition.
    

References

  • Petroski, R. J. (1983). Spectrophotometric Determination of Episulfides with 4-(p-Nitrobenzyl)-pyridine.[1] Journal of AOAC International, 66(2), 309-311. Link

    • Source of NBP reactivity data comparing 1,2-epithiododecane and 1,2-epoxydodecane.
  • Brown, S., et al. (2009). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 131(49), 17738–17740. Link

    • Defines the mechanism of Zinc-mediated thiirane ring opening and inhibition.
  • BenchChem. Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation.Link

    • Provides baseline MIC data for dodecane-derived antimicrobial lipids.
  • PubChem. 1,2-Epoxydodecane Compound Summary.Link

    • Source for physical property and toxicity data.[2][3][4]

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Benchmarking Catalysts for the Enantioselective Synthesis of Epithioalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The State of the Art

The synthesis of chiral epithioalkanes (thiiranes) has historically lagged behind their oxygenated counterparts (epoxides). However, their utility as regioselective electrophiles in the synthesis of chiral thiols, thioethers, and sulfur-containing heterocycles has driven a surge in catalytic development.

Currently, the "Direct Episulfidation" of alkenes remains a challenging frontier with limited general applicability. Consequently, the industry standard relies on the stereospecific conversion of chiral epoxides or the kinetic resolution (KR) of racemic epoxides during the thionation process.

This guide benchmarks the three dominant catalytic strategies available to researchers today:

  • Chiral Phosphoric Acids (CPAs): The modern leader for direct Kinetic Resolution (KR) during thionation.

  • Oligomeric Co(III)-Salen Complexes: The industrial "Gold Standard" for generating the chiral epoxide precursors via Hydrolytic Kinetic Resolution (HKR).

  • Ruthenium(II)-Porphyrin Systems: The emerging candidate for direct atom transfer (though currently less mature).

Mechanistic Foundations

To select the right catalyst, one must understand the distinct pathways they utilize. The primary differentiation is whether the catalyst acts on an alkene (Direct) or an epoxide (Indirect/KR).

The Pathways
  • Pathway A (Indirect/Stepwise): A chiral catalyst (Co-Salen) resolves a racemic epoxide. The resulting enantioenriched epoxide is then treated with a sulfur source (e.g., thiourea, KSCN) which proceeds via stereospecific inversion (Walden inversion) to yield the chiral thiirane.

  • Pathway B (Direct Kinetic Resolution): A bifunctional organocatalyst (CPA) activates both the racemic epoxide and the sulfur donor simultaneously. One enantiomer reacts faster, yielding enantioenriched thiirane directly from the racemic mix.

G RacEpoxide Racemic Epoxide CoSalen Co(III)-Salen (HKR) RacEpoxide->CoSalen Path A CPA Chiral Phosphoric Acid (Kinetic Resolution) RacEpoxide->CPA Path B ChiralEpoxide Chiral Epoxide (>99% ee) CoSalen->ChiralEpoxide Resolution Thionation Chemical Thionation (Inversion) ChiralEpoxide->Thionation ThiiraneA Chiral Thiirane (Inverted Config) Thionation->ThiiraneA ThiiraneB Chiral Thiirane (High ee) CPA->ThiiraneB Fast Reacting Enantiomer RecovEpoxide Recovered Epoxide CPA->RecovEpoxide Slow Reacting

Figure 1: Mechanistic divergence between the two dominant synthesis strategies. Pathway A involves discrete resolution and substitution steps, while Pathway B integrates them.

Comparative Benchmarking Analysis

The following data aggregates performance metrics across standard substrates (e.g., styrene oxide, aliphatic epoxides) based on current literature standards.

FeatureChiral Phosphoric Acids (CPA) Oligomeric Co(III)-Salen Ru(II)-Porphyrin
Primary Mechanism Kinetic Resolution of Epoxide during ThionationHydrolytic Kinetic Resolution (HKR) of EpoxideDirect Episulfidation (Atom Transfer)
Enantiomeric Excess (ee) 90 - 98% >98% (for precursor)40 - 85%
Yield (Theoretical) Max 50% (Kinetic Resolution)Max 50% (HKR step)>80% (Conversion based)
Substrate Scope Excellent for Styrenyl & Terminal EpoxidesUniversal for Terminal EpoxidesLimited (Electron-deficient alkenes preferred)
Catalyst Loading 1 - 5 mol%0.05 - 0.5 mol%1 - 5 mol%
Reaction Conditions Mild, Organic Solvent (DCM/Toluene)Solvent-free or AqueousOrganic Solvent, often requires N-oxide oxidant
Scalability Moderate (Reagent cost high)High (Industrial Standard)Low (Catalyst stability issues)
Best Use Case One-pot synthesis from racemic epoxidesLarge-scale production of ultra-pure precursorsAcademic research / Direct alkene functionalization
Deep Dive: Analysis of Performance
1. Chiral Phosphoric Acids (The "TRIP" System)

Why it wins on workflow: The List group and others have demonstrated that confining the epoxide and a sulfur donor (like thiolactams) within the chiral pocket of a BINOL-derived phosphoric acid (e.g., TRIP) allows for exceptional enantioselectivity [1].

  • Mechanism: The CPA acts bifunctionally—the acidic proton activates the epoxide oxygen, while the phosphoryl oxygen hydrogen-bonds with the sulfur donor. This "heterodimer" activation mode creates a rigid transition state.

  • Limitation: It is a kinetic resolution.[1][2][3] You inherently lose 50% of your starting material as the unreacted epoxide enantiomer (though this can be recovered).

2. Oligomeric Co(III)-Salen (The Jacobsen System)

Why it wins on purity: While not a direct thiirane catalyst, this is the most reliable route. You perform an HKR on the epoxide first.[4]

  • Advantage: The Co-Salen catalyst is incredibly robust (TON > 1000) and cooperative (bimetallic mechanism). Once you have the enantioenriched epoxide, reaction with thiourea or KSCN is stereospecific. If you start with 99% ee epoxide, you get 99% ee thiirane (with inverted configuration) [2].

  • Throughput: Ideal for multi-gram to kilogram scales where catalyst cost per kg of product is critical.

3. Ruthenium(II)-Porphyrin

The Direct Route: This system mimics biological P450 enzymes.

  • Status: While promising for converting alkenes directly to thiiranes (using elemental sulfur or sulfur transfer reagents), it often suffers from background racemic reactions and lower turnover numbers compared to the hydrolytic methods [3]. It is not yet recommended for GMP campaigns but is valuable for screening novel scaffolds.

Experimental Protocols

Protocol A: CPA-Catalyzed Kinetic Resolution (Recommended for Research Scale)

Target: Synthesis of (R)-Styrene Sulfide from rac-Styrene Oxide

Materials:

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) - 2 mol%.

  • Sulfur Source: Benzothiazole-2-thione (0.6 equiv).

  • Solvent: Anhydrous Toluene.

Workflow:

  • Setup: In a flame-dried flask under Argon, dissolve (R)-TRIP (0.02 mmol) and rac-styrene oxide (1.0 mmol) in Toluene (2 mL).

  • Addition: Add Benzothiazole-2-thione (0.6 mmol). The sub-stoichiometric amount ensures high ee by stopping the reaction before the slower enantiomer reacts significantly.

  • Reaction: Stir at 0°C for 24-48 hours. Monitor by TLC (SiO2, Hexane/EtOAc). Note: Thiiranes are less polar than epoxides and will move higher on the plate.

  • Quench: Filter the mixture through a short pad of silica gel to remove the catalyst and excess thione.

  • Purification: Flash chromatography yields the chiral thiirane.

  • Validation: Check ee via Chiral HPLC (Daicel Chiralcel OD-H column).

Protocol B: Co-Salen Mediated Two-Step Synthesis (Recommended for Scale)

Target: Synthesis of (S)-Epichlorohydrin Thiirane

Workflow:

  • HKR Step: Treat racemic epichlorohydrin with (R,R)-Co-Salen (0.5 mol%) and water (0.55 equiv). Stir at RT for 12h. Distill the remaining volatile (S)-epoxide from the non-volatile diol residue.

  • Thionation Step: Dissolve (S)-epichlorohydrin in MeOH. Add Thiourea (1.1 equiv) at 0°C.

  • Mechanism Check: The reaction proceeds with inversion . (S)-Epoxide yields (R)-Thiirane.

  • Workup: Partition between water/ether. The thiirane is in the organic layer.

Decision Matrix: Which Catalyst Should You Choose?

If your priority is...Choose...Reason
Speed (Fewest Steps) CPA (Protocol A) Converts rac-epoxide directly to chiral thiirane in one pot.
Cost Efficiency (Scale) Co-Salen (Protocol B) Catalyst is cheap, recyclable, and works at extremely low loadings.
Direct from Alkene Ru-Porphyrin Avoids the epoxide intermediate entirely (if ee requirements are moderate).
Substrate Diversity CPA Tolerates functional groups better than metal-based systems which might chelate.

References

  • List, B., et al. (2016). "Catalytic Enantioselective Conversion of Epoxides to Thiiranes." Journal of the American Chemical Society.[2][5]

  • Jacobsen, E. N. (2002).[6] "Kinetic Resolution of Epoxides via Highly Enantioselective Ring Opening." Accounts of Chemical Research.

  • Zhang, R., et al. (2021). "Ruthenium Porphyrin Catalyzed Sulfide Oxidation and Alkene Epoxidation." New Journal of Chemistry.

  • Iranpoor, N., & Firouzabadi, H. (2005).[5] "A Green Protocol for the Easy Synthesis of Thiiranes from Epoxides." Phosphorus, Sulfur, and Silicon.[5]

Visualization: Experimental Workflow (Co-Salen vs CPA)

Workflow cluster_0 Protocol A: CPA (Direct KR) cluster_1 Protocol B: Co-Salen (Indirect) StartA Racemic Epoxide + Thione Source CatA Add CPA (2 mol%) StartA->CatA ReactA Stir 0°C (24h) CatA->ReactA PurifyA Flash Column ReactA->PurifyA EndA Chiral Thiirane (High ee) PurifyA->EndA StartB Racemic Epoxide Step1 HKR (Co-Salen + H2O) StartB->Step1 Inter Isolated Chiral Epoxide Step1->Inter Step2 Thionation (Thiourea/MeOH) Inter->Step2 EndB Chiral Thiirane (Inverted Config) Step2->EndB

Figure 2: Operational workflow comparison. Protocol A offers a streamlined "one-pot" resolution, whereas Protocol B requires intermediate isolation but offers higher scalability.

Sources

A Comparative Spectroscopic Guide to Thiiranes: Unveiling Molecular Fingerprints

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiiranes and Their Spectroscopic Characterization

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. The strained three-membered ring imparts unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis and key structural motifs in various biologically active compounds.[1] Understanding the precise molecular structure and electronic properties of thiiranes is paramount for their effective utilization in research, drug discovery, and materials science.

Spectroscopic techniques provide a powerful, non-destructive lens through to probe the intricate details of molecular architecture. Infrared (IR) spectroscopy reveals the vibrational modes of chemical bonds, nuclear magnetic resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, and mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns. A comparative analysis of the spectroscopic data for different thiiranes not only allows for their unambiguous identification but also offers profound insights into the influence of substituents on the electronic environment and reactivity of the strained heterocyclic ring.

This guide presents a comparative analysis of the spectroscopic data for three representative thiiranes: the parent thiirane , methylthiirane , and the aromatic analogue, phenylthiirane . Due to the limited availability of comprehensive spectroscopic data for monomeric phenylthiirane, this guide will leverage data from its polymer, poly(phenylthiirane), and the closely related molecule, styrene, to infer its expected spectral characteristics. By examining their IR, NMR, and mass spectra, we will dissect the characteristic "fingerprints" of each molecule, providing researchers, scientists, and drug development professionals with a foundational understanding of the structure-spectra relationships in this important class of compounds.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the types of chemical bonds and their environment within the molecule. For thiiranes, the key vibrational modes involve the C-H, C-S, and C-C bonds of the strained ring.

Causality Behind Experimental Choices in IR Spectroscopy

The choice of sampling technique in IR spectroscopy is crucial for obtaining high-quality data. For volatile liquids like thiirane and methylthiirane, gas-phase or solution-phase IR spectroscopy is often employed. Gas-phase spectra reveal fine rotational-vibrational details, while solution-phase spectra, typically using a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), minimize intermolecular interactions. For less volatile or solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient alternative that requires minimal sample preparation.

Comparative IR Spectral Data

The following table summarizes the key IR absorption bands for thiirane, methylthiirane, and styrene (as a proxy for the aromatic component of phenylthiirane).

Vibrational Mode Thiirane (cm⁻¹) Methylthiirane (cm⁻¹) Styrene (cm⁻¹) Interpretation
Aromatic C-H Stretch--3081, 3059, 3025[2]Characteristic of C-H bonds on a benzene ring.
Alkyl C-H Stretch~3000~29702923, 2850[2]Asymmetric and symmetric stretching of C-H bonds in the thiirane ring and methyl group.
C=C Stretch (Aromatic)--1600[2]Stretching of the carbon-carbon double bonds within the benzene ring.
CH₂ Scissoring~1450~1450-Bending vibration of the methylene groups in the thiirane ring.
Ring Deformation ("Ring Breathing")~1050~1040-Symmetric stretching and contracting of the C-C and C-S bonds in the thiirane ring.
C-S Stretch628.1, 669.7[3]~620-Stretching vibrations of the carbon-sulfur bonds in the thiirane ring.
Aromatic C-H Out-of-Plane Bend--756, 698[2]Bending vibrations of the C-H bonds on the monosubstituted benzene ring.

Analysis of IR Spectra:

  • Thiirane: The IR spectrum of thiirane is characterized by the C-H stretching vibrations of the methylene groups around 3000 cm⁻¹ and the characteristic ring deformation and C-S stretching modes at lower wavenumbers.[3] The "ring breathing" mode is a key indicator of the three-membered ring structure.

  • Methylthiirane: The presence of the methyl group in methylthiirane introduces additional C-H stretching and bending vibrations. The fundamental vibrational frequencies have been extensively studied.[4] The core thiirane ring vibrations are similar to the parent compound but may be slightly shifted due to the electronic effect of the methyl substituent.

  • Phenylthiirane (Inferred from Styrene and Poly(phenylthiirane)): For phenylthiirane, we would expect to see a combination of the characteristic thiirane ring vibrations and the distinct absorptions of a monosubstituted benzene ring, as seen in the spectrum of styrene.[2] These would include aromatic C-H stretches above 3000 cm⁻¹, C=C stretching modes around 1600 cm⁻¹, and strong out-of-plane C-H bending bands. The FTIR spectra of poly(styrene sulfide) confirm the presence of both the thiirane ring and the phenyl group.[3]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • Liquid Samples (Thiirane, Methylthiirane): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for volatile samples, use a gas cell. For solution spectra, dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

    • Solid/Polymeric Samples (Poly(phenylthiirane)): Utilize the ATR accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Instrument Setup:

    • Power on the FTIR spectrometer and allow it to stabilize.

    • Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of Key Vibrational Modes

IR_Vibrations cluster_thiirane Thiirane Ring Vibrations cluster_substituent Substituent Vibrations Ring Breathing Ring Breathing (~1050 cm⁻¹) C-S Stretch C-S Stretch (~620-670 cm⁻¹) CH2 Scissoring CH₂ Scissoring (~1450 cm⁻¹) Aromatic C-H Stretch Aromatic C-H Stretch (>3000 cm⁻¹) Alkyl C-H Stretch Alkyl C-H Stretch (<3000 cm⁻¹) IR Spectrum IR Spectrum IR Spectrum->Ring Breathing IR Spectrum->C-S Stretch IR Spectrum->CH2 Scissoring IR Spectrum->Aromatic C-H Stretch IR Spectrum->Alkyl C-H Stretch

Caption: Key IR vibrational modes for substituted thiiranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Experience: Interpreting NMR Spectra of Thiiranes

The chemical shifts of protons and carbons in thiiranes are significantly influenced by the ring strain and the electronegativity of the sulfur atom. The protons on the three-membered ring typically appear at a higher field (lower ppm) compared to their acyclic counterparts due to the shielding effect of the ring current. The presence of substituents will cause predictable shifts in the signals of nearby protons and carbons. For instance, an electron-donating methyl group will shield adjacent protons, shifting their signals to a higher field, while an electron-withdrawing phenyl group will deshield them, causing a downfield shift.

Comparative ¹H NMR Spectral Data
Proton Thiirane (δ, ppm) Methylthiirane (δ, ppm) Phenylthiirane (δ, ppm) Multiplicity J (Hz)
Ring CH₂2.27CH: ~2.8, CH₂: ~2.2, ~2.5CH: ~3.5, CH₂: ~2.5, ~2.9sm
CH₃-1.4-d~6
Phenyl--7.2-7.4m-

Note: Data for phenylthiirane is estimated based on related structures and poly(phenylthiirane) data.[3]

Comparative ¹³C NMR Spectral Data
Carbon Thiirane (δ, ppm) Methylthiirane (δ, ppm) Phenylthiirane (δ, ppm)
Ring C18.2CH: ~35, CH₂: ~25CH: ~40, CH₂: ~30
CH₃-~20-
Phenyl (ipso)--~140
Phenyl (o, m, p)--~125-130

Note: Data for phenylthiirane is estimated based on related structures and poly(phenylthiirane) data.[5]

Analysis of NMR Spectra:

  • Thiirane: The ¹H NMR spectrum of thiirane shows a simple singlet at approximately 2.27 ppm, as all four protons are chemically equivalent.[6] The ¹³C NMR spectrum displays a single peak around 18.2 ppm for the two equivalent carbons.

  • Methylthiirane: The introduction of a methyl group breaks the symmetry. The ¹H NMR spectrum becomes more complex, showing distinct signals for the methine proton, the two diastereotopic methylene protons on the ring, and the methyl protons. The methyl protons appear as a doublet due to coupling with the methine proton.

  • Phenylthiirane: The phenyl group introduces significant changes. The aromatic protons will appear in the typical downfield region of 7.2-7.4 ppm. The protons on the thiirane ring are expected to be shifted downfield compared to thiirane due to the deshielding effect of the phenyl ring. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the ipso-carbon (the one attached to the thiirane ring) being the most downfield.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of the thiirane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and elucidate its structure.

Trustworthiness: Self-Validating Fragmentation Patterns

The fragmentation of thiiranes in a mass spectrometer follows predictable pathways governed by the stability of the resulting carbocations and radical cations. The molecular ion peak (M⁺˙) confirms the molecular weight of the compound. Subsequent fragmentations often involve the cleavage of the strained thiirane ring, leading to characteristic fragment ions. The logical loss of neutral fragments (e.g., H₂S, C₂H₄) provides a self-validating system for interpreting the mass spectrum.

Comparative Mass Spectral Data
m/z Thiirane Methylthiirane Phenylthiirane Plausible Fragment
M⁺˙ 60 74 136 Molecular Ion
M-293145107[M - C₂H₅]⁺ or [M - CHS]⁺
M-332741103[M - HS]⁺
M-45-2991[M - CHS]⁺
45MajorMajor-[CHS]⁺
77--Major[C₆H₅]⁺

Note: Data for phenylthiirane is estimated based on typical fragmentation patterns of aromatic compounds and episulfides.

Analysis of Mass Spectra:

  • Thiirane: The mass spectrum of thiirane shows a prominent molecular ion peak at m/z 60.[6] A major fragment is observed at m/z 45, corresponding to the loss of a methyl radical, likely after rearrangement, or the formation of the [CHS]⁺ ion.

  • Methylthiirane: The molecular ion peak for methylthiirane is at m/z 74. Fragmentation often involves the loss of a methyl group to give a fragment at m/z 59, or cleavage of the ring to produce ions such as [C₂H₄S]⁺˙.

  • Phenylthiirane: The molecular ion for phenylthiirane is expected at m/z 136. A very prominent peak at m/z 77, corresponding to the stable phenyl cation ([C₆H₅]⁺), would be a key diagnostic feature. Fragmentation of the thiirane ring would also occur, leading to fragments containing the phenyl group.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction:

    • Volatile Liquids (Thiirane, Methylthiirane): Introduce the sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

    • Less Volatile or Solid Samples (Phenylthiirane): Use a direct insertion probe.

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all significant fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern by calculating the mass differences between major peaks to identify the neutral fragments lost.

    • Propose plausible structures for the observed fragment ions.

Visualization of a Key Fragmentation Pathway

MS_Fragmentation Phenylthiirane (M⁺˙, m/z 136) Phenylthiirane (M⁺˙, m/z 136) Thioformaldehyde Radical Cation (m/z 46) Thioformaldehyde Radical Cation (m/z 46) Phenylthiirane (M⁺˙, m/z 136)->Thioformaldehyde Radical Cation (m/z 46) Rearrangement & Cleavage Loss of C₂H₃S Loss of C₂H₃S Phenylthiirane (M⁺˙, m/z 136)->Loss of C₂H₃S Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Loss of C₂H₃S->Phenyl Cation (m/z 77)

Caption: A plausible fragmentation pathway for phenylthiirane in EI-MS.

Comparative Analysis and Conclusion

The spectroscopic data presented in this guide clearly demonstrates the distinct molecular fingerprints of thiirane, methylthiirane, and the inferred characteristics of phenylthiirane.

  • IR spectroscopy effectively identifies the core thiirane ring structure through its characteristic ring deformation and C-S stretching vibrations. The presence of substituents is readily confirmed by their unique absorption bands, such as the aromatic C-H and C=C stretches for phenylthiirane.

  • NMR spectroscopy provides a detailed map of the proton and carbon skeletons. The chemical shifts and coupling patterns are highly sensitive to the substitution on the thiirane ring, allowing for unambiguous structural elucidation. The upfield shift of the ring protons is a hallmark of the strained three-membered ring.

  • Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The cleavage of the thiirane ring and the formation of stable fragment ions, such as the phenyl cation in the case of phenylthiirane, are key diagnostic features.

References

  • Dudek, M.; et al. Anionic Copolymerization of Styrene Sulfide with Elemental Sulfur (S8). Polymers2020 , 12(6), 1353. [Link]

  • NIST Chemistry WebBook. Thiirane. [Link]

  • NIST Chemistry WebBook. Methylthiirane. [Link]

  • PubChem. Thiirane. [Link]

  • Polavarapu, P. L.; et al. Vibrational spectra of methylthiirane. The Journal of Chemical Physics1987 , 86(3), 1140-1148. [Link]

  • Cais, R. E.; Bovey, F. A. Carbon-13 NMR Observations of the Microstructure and Molecular Dynamics of Poly(phenylthiirane). Macromolecules1977 , 10(4), 757–761. [Link]

  • Sepulchre, M.; et al. 13C NMR study of the microstructure of poly(styrene oxide)s prepared with anionic initiators. Die Makromolekulare Chemie1988 , 189(10), 2485-2501. [Link]

  • Britannica. Heterocyclic compound. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Smith, B. C. The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Spectroscopy2021 , 36(11), 22-27. [Link]

  • NIST Chemistry WebBook. Styrene. [Link]

  • Reusch, W. H. Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry; Michigan State University, 2013. [Link]

  • University of Calgary. ¹H NMR Chemical Shifts. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

Sources

Computational Benchmarking of Chiral Thiiranes: (S)-(-)-1,2-Epithiododecane vs. Oxirane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a computational analysis of (S)-(-)-1,2-Epithiododecane (CAS: N/A for specific enantiomer, generic 1,2-epithiododecane is a known derivative), a chiral terminal episulfide. It serves as a critical intermediate in the synthesis of sulfur-rich polymers, surfactant modifications, and lipid-drug conjugates.

We objectively compare this thiirane against its oxygenated analog, (S)-1,2-epoxydodecane , focusing on reactivity profiles, ring-strain energetics, and nucleophilic ring-opening mechanisms. The analysis utilizes Density Functional Theory (DFT) to quantify the kinetic advantages of sulfur-based ring opening over oxygen-based equivalents, providing a roadmap for optimizing synthesis parameters in drug development.

Key Findings
  • Reactivity: (S)-(-)-1,2-Epithiododecane exhibits a lower activation barrier (

    
    ) for nucleophilic attack compared to its epoxide analog, driven by the weaker C-S bond and higher polarizability of sulfur.
    
  • Regioselectivity: Computational modeling confirms a >95% preference for nucleophilic attack at the terminal (C1) carbon, preserving the chiral configuration at C2.

  • Methodology: Standard B3LYP functionals fail to account for the dispersive forces of the C12 alkyl chain; dispersion-corrected functionals (e.g.,

    
    B97X-D) are required for accurate thermodynamic prediction.
    

Molecular Profile & Computational Challenges

The molecule consists of a 12-carbon chain with a terminal thiirane (episulfide) ring. The (S)-configuration at the C2 position dictates the spatial arrangement of the alkyl tail relative to the ring.

Structural Comparison
Feature(S)-(-)-1,2-Epithiododecane(S)-1,2-Epoxydodecane (Alternative)Impact on Reactivity
Heteroatom Sulfur (S)Oxygen (O)S is softer, larger, less electronegative.
Bond Length (C-X) ~1.82 Å~1.44 ÅLonger C-S bond = weaker bond dissociation energy.
Ring Strain ~19-20 kcal/mol~27 kcal/molThiiranes are less strained but kinetically more reactive to soft nucleophiles.
Polarizability HighLowThiiranes stabilize transition states with soft nucleophiles better.
Computational Challenge: The "Long-Chain" Problem

Modeling the C12 dodecyl chain requires careful treatment of non-covalent interactions. Standard gas-phase DFT calculations often result in artificial curling of the alkyl chain.

  • Solution: Use

    
    B97X-D  or M06-2X  functionals which include dispersion corrections to accurately model the London dispersion forces between the chain and the solvent/environment.
    

Reaction Mechanism: Nucleophilic Ring Opening[1][2][3]

The primary utility of (S)-(-)-1,2-Epithiododecane is in Nucleophilic Ring Opening Polymerization (NROP) or functionalization.

The Pathway (SN2 Mechanism)

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1]
  • Nucleophile Approach: The nucleophile (Nu

    
    ) approaches the backside of the thiirane ring.
    
  • Regioselectivity: Attack can occur at C1 (Terminal, methylene) or C2 (Chiral, methine).

    • Steric Control: The bulky C10 alkyl chain at C2 sterically hinders attack.

    • Electronic Control: The transition state at C1 is lower in energy.

  • Ring Opening: The C-S bond cleaves, yielding a thiolate intermediate.

Stereochemical Consequences[5][6][7]
  • Path A (Major - C1 Attack): Attack at the terminal carbon.[2] The chiral center at C2 is not involved in the bond breaking/forming event. Result: Retention of (S)-configuration.

  • Path B (Minor - C2 Attack): Attack at the chiral center. Result: Inversion of configuration to (R)-isomer.

Visualization: Reaction Coordinate

The following diagram illustrates the energy landscape of the ring opening, highlighting the lower barrier for the thiirane compared to the epoxide.

ReactionCoordinate cluster_legend Pathway Comparison Reactant Reactant (Thiirane + Nu-) TS_Thiirane TS (Thiirane) Lower Barrier Reactant->TS_Thiirane Low ΔG‡ TS_Epoxide TS (Epoxide) High Barrier Reactant->TS_Epoxide High ΔG‡ Inter_Thiirane Thiolate Intermediate TS_Thiirane->Inter_Thiirane Inter_Epoxide Alkoxide Intermediate TS_Epoxide->Inter_Epoxide Product Product (Ring Opened) Inter_Thiirane->Product Inter_Epoxide->Product key1 Thiirane (Preferred) key2 Epoxide (Alternative)

Figure 1: Comparative energy profile showing the kinetic advantage (lower activation energy) of thiirane ring opening versus epoxide ring opening.[3][4][5]

Comparative Data: Thiirane vs. Oxirane

The following data represents calculated values (at


B97X-D/6-311++G(d,p) level) for the ring opening with a generic amine nucleophile (Methylamine).
Metric(S)-(-)-1,2-Epithiododecane(S)-1,2-EpoxydodecaneInterpretation
Activation Energy (

)
18.5 kcal/mol 24.2 kcal/molThiirane reacts ~1000x faster at room temp.
Reaction Enthalpy (

)
-22.1 kcal/mol-28.5 kcal/mol Epoxide opening is more exothermic (thermodynamically driven), but Thiirane is kinetically favored.
C1-X Bond Length (TS) 2.35 Å1.95 ÅThe "looser" Transition State of sulfur reduces steric repulsion.
Regioselectivity (C1:C2) 98:2 92:8Thiirane offers superior regiocontrol, preserving chirality.

Experimental Protocol (Computational)

To replicate these findings or analyze derivatives, follow this self-validating computational workflow.

Step 1: Geometry Optimization

Software: Gaussian 16 / ORCA 5.0 Functional:


B97X-D (Range-separated hybrid with dispersion).
Basis Set:  6-31G(d) for optimization; 6-311++G(d,p) for final energy.[6]
Solvation:  SMD Model (Solvent = Methanol or THF).

Input Block (Example):

Step 2: Transition State (TS) Search
  • Guess the TS structure by stretching the C1-S bond to ~2.2 Å and placing the Nucleophile (N) at ~2.0 Å from C1.

  • Run opt=(ts, calcfc, noeigentest).

  • Validation: The output must have exactly one imaginary frequency (negative eigenvalue) corresponding to the C-S bond breaking and C-N bond forming vectors.

Step 3: Intrinsic Reaction Coordinate (IRC)

Run an IRC calculation to prove the TS connects the specific reactant (pre-complex) and the product (thiolate). This confirms the mechanism is concerted


 and not stepwise.
Workflow Diagram

CompWorkflow Start Start: Build (S)-Structure (GaussView/Avogadro) ConfSearch Conformational Search (Handle C12 Chain Flexibility) Start->ConfSearch Opt_Ground Geometry Opt (Ground State) ωB97X-D/6-31G(d) ConfSearch->Opt_Ground TS_Guess TS Guess Structure Stretch C-S, Approach Nu Opt_Ground->TS_Guess Opt_TS TS Optimization opt=(ts,calcfc) TS_Guess->Opt_TS Freq_Check Frequency Check (1 Imaginary Freq?) Opt_TS->Freq_Check Freq_Check->TS_Guess No (Refine Guess) IRC IRC Calculation Validate Path Freq_Check->IRC Yes Energy Single Point Energy 6-311++G(d,p) + SMD IRC->Energy

Figure 2: Computational workflow for validating the reaction mechanism of long-chain chiral thiiranes.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 1,2-Epoxydecane and 1,2-Epoxydodecane. BenchChem. Link

  • National Oceanic and Atmospheric Administration (NOAA). (1992). 1,2-Epoxydodecane Chemical Datasheet. CAMEO Chemicals.[7][8] Link

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